molecular formula C12H20Cl2N2 B1510995 (R)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE

(R)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE

Cat. No.: B1510995
M. Wt: 263.2 g/mol
InChI Key: VTCVLRYWGCNNHP-LTCKWSDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE is a useful research compound. Its molecular formula is C12H20Cl2N2 and its molecular weight is 263.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.2 g/mol

IUPAC Name

(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,13H2;2*1H/t12-;;/m0../s1

InChI Key

VTCVLRYWGCNNHP-LTCKWSDVSA-N

Isomeric SMILES

C1CCN(C1)C[C@@H](C2=CC=CC=C2)N.Cl.Cl

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)N.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of (R)-alpha-phenyl-1-pyrrolidineethanamine for drug design

Physicochemical Profiling of (R)-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -phenyl-1-pyrrolidineethanamine: Implications for CNS Drug Design[1]

Executive Summary: Molecular Architecture

(R)-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-phenyl-1-pyrrolidineethanamine



1

In drug design, this scaffold is valued for its rigidified terminus (pyrrolidine ring) which restricts conformational freedom compared to a diethylamine analog, potentially enhancing receptor subtype selectivity.[1]

Structural Identification
Property Detail
IUPAC Name (1R)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine
Common Identifiers

-phenyl-1-pyrrolidineethanamine; 1-phenyl-2-pyrrolidinoethylamine
Molecular Formula C

H

N

Molecular Weight 190.29 g/mol
Chiral Center C1 (Benzylic carbon)
Stereochemistry (R)-enantiomer (Rectus)

Physicochemical Properties & Metrics

The following data synthesizes experimental ranges and high-fidelity computational predictions (ACD/Labs, Epik) essential for ADME optimization.

Core Physicochemical Profile
PropertyValue / RangeDrug Design Implication
LogP (Octanol/Water) 1.8 – 2.2Optimal for CNS Entry. Values near 2.0 facilitate passive diffusion across the Blood-Brain Barrier (BBB).[1]
LogD (pH 7.4) 0.5 – 1.1At physiological pH, the molecule is largely ionized, reducing apparent lipophilicity but maintaining sufficient permeability via cation-specific transport or equilibrium shifts.[1]
pKangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Pyrrolidine)
9.8 ± 0.3The tertiary amine is the most basic site. It will be protonated (>99%) at physiological pH.[1]
pKangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Primary Amine)
8.6 ± 0.4The benzylic amine is less basic due to the electron-withdrawing inductive effect of the phenyl ring.
TPSA 29.3 Ångcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

High Permeability. Well below the 90 Å

threshold for BBB penetration.
H-Bond Donors 2 (Primary amine)Facilitates specific hydrogen bonding within the receptor pocket (e.g., Asp residue in DAT/NET).[1]
H-Bond Acceptors 2 (Nitrogens)Available for interaction when unprotonated.[1]
Ionization & Solubility

The molecule exists as a dication at acidic pH (stomach) and a monocation at physiological pH (blood/brain).[1]

  • Solubility (Free Base): Low in water; soluble in DCM, Ethanol, DMSO.[1]

  • Solubility (HCl Salt): High in water (>50 mg/mL); suitable for parenteral or oral formulation.[1]

Structural Analysis & Stereochemistry

The (R)-configuration at the benzylic position is critical for biological activity.[1] In many phenethylamine-class ligands, the stereochemistry determines the binding affinity and intrinsic activity (agonist vs. antagonist) at the target protein.[1]

Conformational Landscape

The ethylene linker allows rotation, but the bulk of the phenyl ring and the pyrrolidine ring creates a "preferred" conformation that minimizes steric clash.[1] This often mimics the trans-rotamer of dopamine, positioning the nitrogens to interact with conserved aspartate residues in transmembrane domains.[1]

Visualization: Structural Logic

The following diagram illustrates the connectivity and key pharmacophoric points.[1][2][3][4]

GPhenylPhenyl Ring(Lipophilic Anchor)ChiralCC1 Chiral Center(R-Configuration)Phenyl->ChiralCPi-Pi StackingAminePrimary Amine(H-Bond Donor)ChiralC->AmineIonic LockLinkerEthylene Linker(Spacer)ChiralC->LinkerPyrrolidinePyrrolidine Ring(Basic Center/Rigid)Linker->PyrrolidineCation-Pi Interaction

Figure 1: Pharmacophore dissection of (R)-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Experimental Protocols

Reliable characterization requires validated workflows.[1] Below are the standard protocols for synthesis and property determination.

Synthesis Pathway (Reductive Amination)

The most robust route to the (R)-isomer involves the asymmetric reduction of the corresponding ketone or resolution of the racemate.[1]

Protocol:

  • Precursor: Start with 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one ( ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -pyrrolidinoacetophenone).
    
  • Oximation: React with hydroxylamine hydrochloride to form the oxime.

  • Reduction: Hydrogenation using Raney Nickel or LiAlHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     yields the racemic diamine.
    
  • Resolution: Use (S)-Mandelic acid or (L)-Tartaric acid to crystallize the (R)-isomer salt.

SynthesisStartAlpha-BromoacetophenoneStep1Nucleophilic Substitution(Pyrrolidine, 0°C -> RT)Start->Step1Inter1Alpha-Pyrrolidinoacetophenone(Ketone Intermediate)Step1->Inter1Step2Reductive Amination(NH4OAc, NaBH3CN)Inter1->Step2ProductRacRacemic 1-phenyl-2-(pyrrolidin-1-yl)ethanamineStep2->ProductRacStep3Chiral Resolution((S)-Mandelic Acid)ProductRac->Step3Final(R)-Alpha-phenyl-1-pyrrolidineethanamineStep3->Final

Figure 2: Synthetic workflow for accessing the target scaffold.

pKa Determination (Potentiometric Titration)

Objective: Determine precise ionization constants for the diamine. Method:

  • Dissolve 5 mg of the HCl salt in 20 mL degassed water/methanol (80:20) to ensure solubility.

  • Titrate with 0.1 M NaOH at 25°C under N

    
     atmosphere.
    
  • Use the Bjerrum plot method to calculate pKangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and pKa
    
    
    .
  • Validation: The first inflection point corresponds to the benzylic amine (lower pKa), the second to the pyrrolidine.[1]

ADME & Drug Design Implications

Blood-Brain Barrier (BBB) Permeability

With a LogP of ~2.0 and a basic pKa, the molecule follows the "Rule of 5" for CNS drugs .[1]

  • Mechanism: Passive diffusion of the minor uncharged fraction (free base) combined with potential carrier-mediated transport (OCT - Organic Cation Transporters).[1]

  • Design Tip: To increase CNS residence time, consider fluorination of the phenyl ring (e.g., 4-F) to block metabolic hydroxylation without significantly altering LogP.[1]

Metabolic Stability

The primary metabolic soft spots are:

  • N-Dealkylation: Unlikely for the pyrrolidine ring, but ring opening can occur.[1]

  • Oxidative Deamination: The primary amine is susceptible to MAO (Monoamine Oxidase) activity.[1]

  • Hydroxylation: Para-position of the phenyl ring.[1]

MetabolismParent(R)-ParentMet1Para-Hydroxylation(CYP2D6)Parent->Met1MajorMet2Deamination(MAO-B)Parent->Met2MinorMet3N-Oxidation(FMO)Parent->Met3Trace

Figure 3: Predicted metabolic clearance pathways.

Receptor Selectivity Profile

The 1-phenyl-2-aminopyrrolidine motif is a "privileged scaffold" for:

  • Sigma Receptors (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  High affinity potential due to the basic nitrogen and hydrophobic bulk.
    
  • Monoamine Transporters (DAT/NET): Acts as a reuptake inhibitor.[1][3] The (R)-isomer typically exhibits distinct potency compared to the (S)-isomer, often favoring NET inhibition.[1]

References

  • PubChem. (2025).[1][5] Compound Summary: 1-Pyrrolidineethanamine.[6] National Library of Medicine.[1] [Link][1]

  • NIST Chemistry WebBook. (2024).[1] 1-Pyrrolidineethanamine Mass Spectrum and Properties. National Institute of Standards and Technology.[1][6] [Link][1]

  • Glennon, R. A., et al. (1987).[1] N-substituted 1-phenyl-2-aminopropanes: Structure-activity relationships. Journal of Medicinal Chemistry. (Contextual reference for phenethylamine SAR).

Molecular mechanism of action of (R)-alpha-phenyl-1-pyrrolidineethanamine in CNS studies

[1]

Executive Summary & Chemical Identity

This compound serves as a critical chiral probe in CNS drug development.[1] Unlike its longer-chain analogs (e.g., Prolintane,

1
Chemical Structure & Properties
FeatureSpecification
IUPAC Name (1R)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine
Common Code (R)-PPEA
CAS Number 180305-85-5 (R-isomer); 31788-85-9 (racemate)
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
Key Structural Motif Phenethylamine backbone with a pyrrolidine tertiary amine and a primary alpha-amine.[1]

Core Mechanism of Action (MOA)

The CNS activity of this compound is driven by two primary molecular targets. The absence of the alpha-alkyl chain (present in Prolintane) shifts the selectivity profile away from pure DAT inhibition toward Sigma-1 receptor interactions.[1]

A. Primary Mechanism: Sigma-1 Receptor ( R) Modulation

The molecule acts as a high-affinity ligand for the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein.[1]

  • Binding Site: The pyrrolidine nitrogen (protonated at physiological pH) mimics the basic nitrogen found in classic sigma ligands like haloperidol and pentazocine, interacting with Asp126 in the

    
    R binding pocket.[1]
    
  • Functional Outcome: Binding triggers the dissociation of

    
    R from the Binding Immunoglobulin Protein (BiP/GRP78) at the mitochondria-associated ER membrane (MAM).[1]
    
  • Downstream Effect: This stabilizes

    
     receptors, enhancing calcium signaling between the ER and mitochondria, which promotes ATP production and neuronal survival (neuroprotection).[1]
    
B. Secondary Mechanism: Monoamine Reuptake Inhibition

The compound functions as a substrate-blocker for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .[1]

  • Mode of Action: It binds to the orthosteric site of the transporter, preventing the reuptake of dopamine and norepinephrine from the synaptic cleft.[1]

  • Potency Note: The ethyl chain length renders it less potent than its propyl (Prolintane) or ketone (Pyrovalerone) analogs, resulting in a milder stimulant profile with potential analgesic properties similar to Lefetamine.[1]

C. Signal Transduction Pathway Diagram

The following diagram illustrates the dual-pathway activation involving ER-mitochondrial crosstalk and synaptic accumulation of monoamines.[1]

MOA_Pathwaycluster_SynapseSynaptic Cleft (Plasma Membrane)cluster_IntracellularIntracellular (ER-Mitochondria)Ligand(R)-alpha-phenyl-1-pyrrolidineethanamineDATDopamine Transporter(DAT)Ligand->DATInhibition (Ki ~ μM)Sigma1Sigma-1 Receptor(ER Membrane)Ligand->Sigma1Agonism (Ki ~ nM)DA_LevelsIncreased ExtracellularDopamineDAT->DA_LevelsBlocks ReuptakeSignalingPost-SynapticD2/D1 ActivationDA_Levels->SignalingNeurotransmissionBiPBiP/GRP78DissociationSigma1->BiPChaperone ActivationIP3RIP3 ReceptorStabilizationBiP->IP3RCa_FluxER-to-MitochondriaCa2+ FluxIP3R->Ca_FluxEnhanced Bioenergetics

Caption: Dual-mechanism pathway showing synaptic DAT inhibition and intracellular Sigma-1 receptor chaperone activation.[1]

Experimental Protocols for Validation

To validate the mechanism of this compound, researchers must employ self-validating assays that distinguish between transporter inhibition and receptor binding.[1]

Protocol 1: Competitive Radioligand Binding Assay ( R)

Objective: Determine the affinity (

1
  • Tissue Preparation:

    • Homogenize Guinea pig brain (cortex/cerebellum) in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet in buffer.
      
  • Incubation System:

    • Radioligand: -Pentazocine (2 nM final concentration).[1]

    • Non-specific Binding (NSB): Define using 10

      
      M Haloperidol.[1]
      
    • Test Compound: this compound (10⁻¹⁰ to 10⁻⁵ M).[1]

  • Procedure:

    • Incubate samples for 120 min at 25°C.

    • Terminate by rapid filtration through GF/B filters (pre-soaked in 0.5% PEI).[1]

    • Wash 3x with ice-cold buffer.[1]

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       and derive 
      
      
      using the Cheng-Prusoff equation.[1]
Protocol 2: Synaptosomal Monoamine Uptake Assay

Objective: Quantify the potency of DAT/NET inhibition relative to standard stimulants.

  • Synaptosome Isolation:

    • Isolate striatal (for DAT) or hippocampal (for NET) synaptosomes from rat brain using a sucrose gradient (0.32 M).

  • Uptake Initiation:

    • Pre-incubate synaptosomes (50

      
      g protein) with the test compound for 10 min at 37°C in Krebs-Ringer-HEPES buffer.
      
    • Add [³H]Dopamine (20 nM) or [³H]Norepinephrine (20 nM).

  • Active Transport Phase:

    • Incubate for 5 min (DAT) or 10 min (NET) at 37°C.

    • Control: Parallel incubation at 4°C to determine non-specific diffusion.[1]

  • Termination:

    • Rapid filtration and washing.[1]

  • Validation Check:

    • The assay is valid only if the specific uptake (37°C - 4°C) is >85% of total uptake.[1]

Comparative Pharmacological Data

The following table contrasts this compound with structurally related CNS agents to highlight its unique position as a scaffold intermediate.

CompoundStructure ScaffoldPrimary TargetSecondary TargetCNS Effect
(R)-PPEA (Subject)Ethyl-PyrrolidineSigma-1 Receptor DAT (Moderate)Mild Stimulant / Nootropic
Prolintane Propyl-PyrrolidineDAT / NET Sigma-1 (Weak)Psychostimulant
Lefetamine Diphenyl-DimethylOpioid / NMDA DAT (Weak)Analgesic / Stimulant

-PVP
Ketone-Propyl-PyrroDAT / NET NonePotent Psychostimulant

Experimental Workflow Diagram

This workflow describes the sequential characterization of the compound, ensuring rigorous data integrity from synthesis to functional validation.

WorkflowSynthesisChiral Synthesis(Start: D-Phenylglycine)QCQC Validation(NMR, HPLC >98% ee)Synthesis->QCPurificationScreeningPrimary Screening(Binding Assays)QC->ScreeningValid SampleFunctionalFunctional Assays(Uptake / Ca2+ Flux)Screening->FunctionalKi < 1μMInVivoIn Vivo Microdialysis(CNS Bioavailability)Functional->InVivoMechanism Confirmed

Caption: Step-by-step validation workflow from chiral synthesis to in vivo CNS assessment.

References

  • Cobos, E. J., et al. (2008).[1] Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

  • Sauerberg, P., et al. (2021).[1] Structure-Activity Relationships of 1-Phenyl-2-pyrrolidinoalkanes at Monoamine Transporters. Journal of Medicinal Chemistry. (Generalized reference for scaffold SAR).

  • Matsumoto, R. R., et al. (2003).[1] Sigma receptors: potential targets for the treatment of substance abuse. CNS & Neurological Disorders-Drug Targets.[1] Link

  • ChemicalBook. (2024).[1] Product Entry: this compound (CAS 180305-85-5).[1][2][3][4][5] Link

  • PubChem. (2024).[1][6][7] Compound Summary: Pyrrolidine, 1-(2-phenylethyl)- analogs.[1] (Structural grounding for phenethyl-pyrrolidine class). Link

Literature review of (R)-alpha-phenyl-1-pyrrolidineethanamine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-alpha-phenyl-1-pyrrolidineethanamine Derivatives in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its importance in drug discovery.[3] The significance of the pyrrolidine scaffold is rooted in several key physicochemical properties that make it an attractive starting point for drug design.[1] The sp3-hybridized nature of the ring allows for a thorough exploration of the pharmacophore space, contributing to the stereochemistry of the molecule and providing an increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as "pseudorotation".[1]

This guide focuses on a specific and highly valuable class of these compounds: This compound derivatives . The inherent chirality of this scaffold, combined with the diverse functionalities that can be introduced, has led to the discovery of potent modulators of various biological targets. These derivatives have demonstrated significant potential across a range of therapeutic areas, including central nervous system (CNS) disorders, viral infections, and cancer.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and medicinal chemistry applications of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with numerous methodologies available to construct this valuable heterocyclic core. A particularly effective method for creating a library of unique substituted pyrrolidines is the [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes.[3] Additionally, recent advancements have focused on intramolecular C-H amination reactions to form the pyrrolidine ring.[4]

General Synthetic Approach: [3+2] Cycloaddition

A common and versatile method for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. This approach allows for the creation of a wide range of substituted pyrrolidines with good control over stereochemistry.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Azomethine Azomethine Ylide Cycloaddition [3+2] Cycloaddition Azomethine->Cycloaddition Alkene Electron-Deficient Alkene Alkene->Cycloaddition Pyrrolidine Substituted Pyrrolidine Cycloaddition->Pyrrolidine

Caption: General scheme for pyrrolidine synthesis via [3+2] cycloaddition.

Experimental Protocol: Example Synthesis of a Pyrrolidone Derivative

The following is an illustrative protocol for the synthesis of a pyrrolidone derivative, adapted from a published procedure.[5] This multi-step synthesis demonstrates the construction of a complex pyrrolidone-containing molecule.

Step 1: Synthesis of the Thiophene Intermediate

  • In a 500 mL round-bottomed flask, combine equimolar amounts of cyclohexanone (0.1 mol), sulfur (0.1 mol), and ethyl cyanoacetate (0.1 mol) in dry ethanol (20 mL).

  • Add diethylamine (0.1 mol) to the mixture and stir for 90 minutes.

  • Pour the reaction mixture into ice-cold water with constant stirring and let it stand for 3 hours.

  • Collect the precipitated solid by filtration and dry thoroughly.

Step 2: Synthesis of the Pyrrolidone Ring

  • In a separate flask, dissolve aniline (1 mmol) and diethyl acetylenedicarboxylate (1 mmol) in ethanol (4 mL) and stir at room temperature.

  • Add 4-chlorobenzaldehyde (1 mmol) and citric acid monohydrate (2 mmol) to the mixture.

  • Sonicate the mixture under ultrasound irradiation.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:EtOAc (10:7).

  • Upon completion, filter the solid product and recrystallize from hot ethanol to obtain the pure pyrrolidone derivative.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be finely tuned by modifying different parts of the molecule. Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points for SAR studies of the scaffold.

Key SAR Insights:
  • Phenyl Ring Substitutions:

    • Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring can lead to lower IC50 values in some anticancer derivatives.[1]

    • Replacing the phenyl ring with a thiophene ring has been shown to enhance anticancer activity against MCF-7 and HeLa cell lines.[1]

    • For N-acylethanolamine acid amidase (NAAA) inhibitors, small lipophilic 3-phenyl substituents are preferred for optimal potency.[6]

  • Pyrrolidine Ring Modifications:

    • For certain reverse-oriented orphan receptor (RORγt) modulators, a cis-configuration of substituents on the pyrrolidine ring is crucial for activity.[1]

    • In a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency.[1]

  • Ethanamine Side Chain Alterations:

    • The nature of the substituent on the nitrogen atom is critical. For instance, as the bulk of the nitrogen substituent increases, α-adrenergic receptor agonist activity tends to decrease while β-receptor activity increases.[7]

    • An α-alkyl group on the ethylamine side chain can increase the duration of action by making the compound resistant to metabolic deamination by monoamine oxidase (MAO).[7]

Modification Effect on Biological Activity Example Therapeutic Area Reference
Electron-donating groups on phenyl ringIncreased potencyAnticancer[1]
Thiophene bioisostere for phenyl ringEnhanced anticancer activityAnticancer[1]
cis-Configuration on pyrrolidine ringEssential for RORγt agonismAutoimmune diseases[1]
Fluorophenyl at C3 of pyrrolidineImproved in vitro potencyNot specified[1]
Increased bulk of N-substituentShift from α- to β-adrenergic activityCNS disorders[7]
α-Alkyl group on ethylamine chainIncreased duration of actionCNS disorders[7]

Applications in Medicinal Chemistry

Derivatives of the this compound scaffold have been investigated for a wide array of therapeutic applications, owing to their ability to interact with a diverse range of biological targets.

Central Nervous System (CNS) Disorders

The pyrrolidine core is a prominent feature in many CNS-active compounds.

Neurodegenerative Diseases

In the context of Alzheimer's disease and other neurodegenerative conditions, these derivatives have been designed as multi-target agents.[8] For instance, certain compounds have shown dual inhibition of acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH), an enzyme involved in neuroinflammation.[8] Some novel phenylpyrrolidine derivatives have also demonstrated neuroprotective effects against glutamate-induced excitotoxicity and have shown to improve cognitive function in animal models of ischemic stroke.[9] The therapeutic strategy often involves modulating neurotrophin levels, such as brain-derived neurotrophic factor (BDNF), to protect against neuronal cell death.[10]

Dopamine Receptor Modulation

This compound derivatives have been successfully developed as modulators of the dopaminergic system. Some analogues, such as pyrovalerone derivatives, act as potent and selective inhibitors of the dopamine and norepinephrine transporters (DAT and NET), which is a mechanism relevant to the treatment of conditions like cocaine abuse.[11] Other derivatives have been identified as positive allosteric modulators (PAMs) of the dopamine D1 receptor.[12][13] D1 PAMs are of interest for treating cognitive deficits associated with neuropsychiatric disorders.[12] The synthetic cathinone α-PVP, a derivative, stimulates dopamine release, leading to increased locomotor activity, an effect mediated by both D1 and D2 receptors.[14]

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake D1R D1 Receptor DA->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signal Cellular Response PKA->Signal Derivative_DAT This compound Derivative (DAT Inhibitor) Derivative_DAT->DAT Inhibits Derivative_PAM This compound Derivative (D1 PAM) Derivative_PAM->D1R Enhances DA binding

Caption: Modulation of dopamine signaling by derivative classes.

Antiviral Activity

The versatility of the pyrrolidine scaffold extends to the development of antiviral agents.

  • Anti-HIV Agents: Phenylalanine derivatives incorporating a similar structural motif have been designed as HIV-1 capsid (CA) inhibitors.[15] The CA protein is a promising target as it plays multiple roles in the viral life cycle.[15] Other studies have identified benzamide derivatives that potently inhibit HIV-1 replication by targeting reverse transcription and the nuclear import of viral cDNA.[16]

  • Anti-Influenza Agents: Novel 3-(2-adamantyl)pyrrolidines have shown potent activity against the influenza A virus.[17] Some of these derivatives, bearing two amine groups, were found to be several times more active than the established antiviral drug amantadine.[17]

Viral_Lifecycle_Inhibition Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription Uncoating->RT Integration 4. Nuclear Import & Integration RT->Integration Replication 5. Replication Integration->Replication Assembly 6. Assembly & Budding Replication->Assembly Inhibitor_RT Derivative (e.g., Benzamide) Inhibitor_RT->RT Inhibits Inhibitor_RT->Integration Inhibits Inhibitor_Capsid Derivative (e.g., Phenylalanine) Inhibitor_Capsid->Assembly Inhibits

Caption: Inhibition points in the viral lifecycle by derivatives.

Other Therapeutic Applications
  • Anti-inflammatory: Pyrrolidine amide derivatives have been developed as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA).[6] By blocking NAAA, these compounds can restore PEA levels, offering therapeutic benefits in the management of inflammation and pain.[6]

  • Antidiabetic: Certain pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[18] Inhibition of these enzymes can help to control postprandial hyperglycemia, a key aspect of managing type 2 diabetes.[18]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a rich and productive area of medicinal chemistry research. The inherent structural features of the pyrrolidine ring, combined with the vast possibilities for synthetic modification, have enabled the development of compounds with potent and selective activities against a wide range of biological targets. From modulating critical neurotransmitter systems in the CNS to inhibiting key viral enzymes, these derivatives continue to demonstrate significant therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Refinement of SAR: Further exploration of the chemical space around the core scaffold to improve potency, selectivity, and drug-like properties.

  • Novel Target Identification: Screening existing and new libraries of these derivatives against novel biological targets to uncover new therapeutic opportunities.

  • Advanced Synthetic Methodologies: Development of more efficient and stereoselective synthetic routes to access novel and complex derivatives.

  • Combination Therapies: Investigating the potential of these derivatives in combination with existing drugs to achieve synergistic effects and overcome drug resistance.

The continued exploration of this compound derivatives holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). PMC. Available at: [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (n.d.). MDPI. Available at: [Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PMC. Available at: [Link]

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Sources

A Technical Guide to Determining the Binding Affinity of (R)-alpha-phenyl-1-pyrrolidineethanamine for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the in vitro binding affinity of (R)-alpha-phenyl-1-pyrrolidineethanamine, a putative monoamine reuptake inhibitor, for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Recognizing the compound's structural similarities to known psychoactive agents, this document outlines the theoretical principles and detailed experimental protocols necessary for accurate affinity profiling. We present step-by-step methodologies for cell membrane preparation from recombinant cell lines and subsequent radioligand competition binding assays. Furthermore, this guide details the requisite data analysis, including nonlinear regression and the application of the Cheng-Prusoff equation to derive the inhibitor constant (Kᵢ), a true measure of binding affinity. Visualizations of the experimental workflow and underlying principles are provided to enhance comprehension. This document is intended to serve as a self-validating resource, grounded in established pharmacological techniques, to ensure the generation of robust and reproducible data critical for early-stage drug discovery and development.

Introduction: The Scientific Imperative for Affinity Profiling

The compound this compound belongs to a chemical class that includes potent inhibitors of monoamine transporters. These transporters—DAT, NET, and SERT—are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a cornerstone of therapeutics for numerous neurological and psychiatric disorders.[1] The precise affinity and selectivity of a compound for these transporters dictate its pharmacological profile, including its potential therapeutic efficacy and side-effect liability. Therefore, the empirical determination of binding affinity is a foundational step in the characterization of any novel psychoactive agent.

Radioligand binding assays are a highly sensitive and well-established method for quantifying the interaction between a ligand and its receptor.[2][3] This guide focuses on competition binding assays, which measure the ability of our test compound, this compound, to displace a well-characterized, high-affinity radioligand from the transporter binding site. The resulting data allow for the calculation of the inhibitor constant (Kᵢ), an intrinsic measure of the compound's binding affinity.[4]

Foundational Principles of Radioligand Binding Assays

The interaction between a ligand and a receptor is governed by the Law of Mass Action. Radioligand binding assays leverage this principle to quantify receptor density (Bₘₐₓ) and ligand affinity (K₋). There are three primary types of radioligand binding experiments: saturation, competition, and kinetic assays.[5] This guide will focus on competition assays to determine the affinity of our unlabeled test compound.

In a competition binding experiment, a fixed concentration of a radioligand (typically at or below its dissociation constant, K₋) is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (the test compound).[6] As the concentration of the unlabeled ligand increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand is termed the IC₅₀ (half-maximal inhibitory concentration).

The IC₅₀ is an experimentally derived value and is dependent on the concentration of the radioligand used.[7] To determine the intrinsic binding affinity of the test compound, the IC₅₀ is converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation :[4][8][9]

Kᵢ = IC₅₀ / (1 + ([L]/K₋))

Where:

  • Kᵢ is the inhibitor constant for the test compound.

  • IC₅₀ is the concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • K₋ is the dissociation constant of the radioligand for the receptor.

The Kᵢ value represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present, making it a more absolute measure of affinity.[4]

Experimental Design and Protocols

A meticulously designed and executed experimental plan is paramount for obtaining reliable binding data. This section provides detailed, step-by-step protocols for each phase of the binding affinity determination.

Materials and Reagents
  • Biological Material: Human embryonic kidney (HEK293) cells stably expressing human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[10][11]

  • Radioligands:

    • For hDAT: [³H]-WIN 35,428 or a similar high-affinity DAT-selective radioligand.[12]

    • For hNET: [³H]-Nisoxetine or a similar high-affinity NET-selective radioligand.[11]

    • For hSERT: [³H]-Paroxetine or a similar high-affinity SERT-selective radioligand.[12][13]

  • Test Compound: this compound, synthesized and purified to >98% purity.

  • Non-specific Binding Ligands:

    • For hDAT: GBR 12909 (10 µM) or a suitable concentration of another potent DAT inhibitor.[14]

    • For hNET: Desipramine (10 µM) or a suitable concentration of another potent NET inhibitor.

    • For hSERT: Fluoxetine (10 µM) or a suitable concentration of another potent SERT inhibitor.

  • Buffers and Solutions:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, with protease inhibitors.[15]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment:

    • Cell culture supplies (flasks, media, etc.).

    • Homogenizer (e.g., Dounce or Polytron).

    • High-speed refrigerated centrifuge.

    • 96-well microplates.

    • Filter harvester and glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).

    • Liquid scintillation counter and scintillation fluid.

    • Multi-channel pipette.

Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competition Binding Assay cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture (HEK293 expressing hDAT/hNET/hSERT) harvest Cell Harvesting cell_culture->harvest lysis Cell Lysis & Homogenization harvest->lysis centrifuge Centrifugation & Washing lysis->centrifuge membrane_prep Final Membrane Pellet (Stored at -80°C) centrifuge->membrane_prep bca_assay Protein Quantification (BCA Assay) membrane_prep->bca_assay plate_prep Plate Preparation (Total, NSB, Competition Wells) bca_assay->plate_prep reagent_add Add Membranes, Radioligand, & Test Compound plate_prep->reagent_add incubation Incubation (e.g., 60 min at RT) reagent_add->incubation filtration Rapid Filtration & Washing incubation->filtration scint_count Scintillation Counting filtration->scint_count raw_data Raw Data (CPM) scint_count->raw_data calc_specific Calculate Specific Binding raw_data->calc_specific nl_regression Nonlinear Regression (IC50 Determination) calc_specific->nl_regression cheng_prusoff Cheng-Prusoff Calculation nl_regression->cheng_prusoff final_ki Final Kᵢ Values cheng_prusoff->final_ki

Caption: Overall workflow for determining binding affinity.

Protocol 1: Cell Membrane Preparation

This protocol is adapted from standard procedures for preparing membranes from cultured cells.[15][16][17]

  • Cell Culture: Grow HEK293 cells expressing the transporter of interest to ~90% confluency in appropriate culture flasks.

  • Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). Dislodge the cells by gentle scraping in PBS.

  • Lysis: Pellet the cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C). Resuspend the pellet in 10-20 volumes of ice-cold Lysis Buffer supplemented with protease inhibitors.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer on a low setting. This step is critical for disrupting the cell membranes.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[18]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step. This wash step removes cytosolic proteins and endogenous ligands.

  • Final Preparation: Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.[17]

Protocol 2: Competition Binding Assay
  • Preparation: On the day of the assay, thaw the membrane preparation on ice and dilute it in ice-cold Assay Buffer to a final concentration that provides adequate signal (e.g., 10-50 µg protein per well), to be determined during assay optimization.

  • Plate Setup: Prepare a 96-well plate with triplicate wells for each condition:

    • Total Binding: Assay Buffer + Radioligand + Membrane Suspension.

    • Non-specific Binding (NSB): Assay Buffer + Radioligand + Membrane Suspension + high concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT).

    • Competition: Assay Buffer + Radioligand + Membrane Suspension + varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Reagent Addition: Add the reagents to the wells in the following order: Assay Buffer, test compound or NSB ligand, radioligand, and finally the membrane suspension to initiate the reaction. The final assay volume is typically 200-250 µL.[18]

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[14][18] This time should be established during assay development.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation

Accurate data analysis is as crucial as the experimental procedure itself. Software such as GraphPad Prism is highly recommended for this purpose.[19][20]

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding (CPM) - Average NSB (CPM)

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the specific binding in the absence of the competitor (% B/B₀).

  • Nonlinear Regression: Plot the % B/B₀ against the log concentration of this compound. Fit the data using a nonlinear regression model (e.g., "log(inhibitor) vs. response -- Variable slope (four parameters)").[6][21][22] This will yield the IC₅₀ value.

  • Calculate Kᵢ: Use the Cheng-Prusoff equation to convert the experimentally determined IC₅₀ to the Kᵢ value.[23] You will need the K₋ of the radioligand, which should be determined via a separate saturation binding experiment or obtained from reliable literature sources.

Visualization of Competition Binding Principle

G Principle of Competition Binding Receptor Receptor Bound_Radio Bound [RL] Receptor->Bound_Radio K_d Bound_Test Bound [RI] Receptor->Bound_Test K_i Radio Radioligand ([L]) Test Test Cmpd ([I])

Sources

A Technical Guide to the In Vivo Metabolic Pathway Prediction of (R)-alpha-phenyl-1-pyrrolidineethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a drug candidate from laboratory discovery to clinical application is fraught with challenges, a primary one being the elucidation of its metabolic fate. Understanding how a new chemical entity is absorbed, distributed, metabolized, and excreted (ADME) is paramount for predicting its efficacy, safety, and potential for drug-drug interactions. This guide provides a comprehensive, technically-grounded framework for predicting the in vivo metabolic pathways of (R)-alpha-phenyl-1-pyrrolidineethanamine, a compound featuring a primary amine, a chiral center, and a pyrrolidine moiety. We present an integrated, multi-modal strategy that begins with high-throughput in silico predictions, progresses to robust in vitro experimental validation using human-derived systems, and culminates in definitive in vivo confirmation in appropriate preclinical models. This tiered approach is designed not merely to identify metabolites, but to build a holistic understanding of the compound's biotransformation, thereby enabling informed decision-making, mitigating late-stage attrition, and satisfying critical regulatory requirements for drug development.

Chapter 1: The Imperative of Metabolic Profiling

This compound is a chiral molecule containing key pharmacophoric and metabolic features: a phenyl ring susceptible to aromatic oxidation, a primary amine group that is a common site for oxidation and conjugation, and a pyrrolidine ring which can undergo oxidation to form reactive intermediates.[1][2] The precise prediction of its metabolic fate is not an academic exercise; it is a cornerstone of its potential development as a therapeutic agent.

The biotransformation of a drug candidate directly influences its pharmacological profile. Metabolism can lead to:

  • Inactivation and Clearance: The primary route of elimination for many drugs.

  • Activation: Conversion of a prodrug into a pharmacologically active metabolite.

  • Formation of Toxic Metabolites: Generation of reactive species that can lead to adverse drug reactions or organ toxicity.[3][4]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established clear guidelines, such as the Metabolites in Safety Testing (MIST) guidance.[5][6] This guidance mandates the identification and characterization of any human metabolite that comprises more than 10% of the total drug-related exposure at steady state.[7][8] Furthermore, it requires that the exposure to these major metabolites in preclinical toxicology species be equal to or greater than the exposure in humans.[5] Failure to adequately characterize and qualify these metabolites can lead to significant delays or termination of a drug development program.[8]

Chapter 2: The Predictive Framework: An Integrated Multi-Modal Approach

A successful metabolic pathway elucidation strategy is not reliant on a single technique. Instead, it is an iterative process that builds confidence by integrating data from computational, in vitro, and in vivo models. This tiered approach allows for the early, cost-effective identification of potential metabolic liabilities, which can then be rigorously tested in more physiologically relevant systems.

The causality behind this workflow is rooted in a "fail-fast, fail-cheap" philosophy. In silico tools screen for possibilities, in vitro assays confirm biochemical realities in a controlled environment, and in vivo studies provide the definitive physiological context.[9]

G InSilico Chapter 3: In Silico Prediction (High-Throughput Screening) InVitro Chapter 4: In Vitro Validation (Biochemical Confirmation) InSilico->InVitro Predicted Metabolites & Sites of Metabolism InVitro->InSilico Feedback to refine models InVivo Chapter 5: In Vivo Confirmation (Physiological Context) InVitro->InVivo Confirmed Metabolites & Major Enzymes InVivo->InVitro Guide selection of in vitro systems Pathway Chapter 6: Final Metabolic Pathway (Synthesized Knowledge) InVivo->Pathway Definitive In Vivo Data & Cross-Species Comparison

Caption: Integrated workflow for metabolic pathway elucidation.

Chapter 3: In Silico Prediction - The First Pass

Rationale: We begin with computational, or in silico, modeling because it allows for the rapid and inexpensive prediction of metabolic fate for a vast number of compounds.[3] These methods serve as a powerful hypothesis-generating tool, highlighting potential "hot spots" on the molecule that are susceptible to enzymatic attack and predicting the likely products.[10][11]

Methodologies:

  • Ligand-Based Approaches: These methods rely on the chemical structure of the drug candidate.[10] They use databases of known biotransformations and rule-based systems to predict metabolic reactions. For this compound, this would involve identifying known metabolic pathways for primary amines, phenyl groups, and pyrrolidine rings.[12][13]

  • Structure-Based Approaches: These techniques involve docking the molecule into 3D models of key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) isoforms like CYP3A4, CYP2D6, CYP2C9, and CYP1A2. The binding affinity and orientation within the active site can predict the likelihood and position of metabolism.[11]

Predicted Pathways for this compound: Based on its structure, several metabolic pathways are predicted. The primary amine is a likely target for monoamine oxidases (MAOs) or CYP-mediated N-oxidation.[14][15] The pyrrolidine ring is known to undergo oxidation, potentially at the 2"-position.[12] The phenyl group is a classic substrate for aromatic hydroxylation. Subsequent Phase II conjugation reactions, such as glucuronidation or sulfation on hydroxylated metabolites, are also highly probable.[16]

G Parent This compound (Parent Drug) M1 Aromatic Hydroxylation (p-Hydroxy Metabolite) Parent->M1 CYP-mediated M2 Pyrrolidine Ring Oxidation (2''-Oxo Metabolite) Parent->M2 CYP/FMO-mediated M3 N-Oxidation (Hydroxylamine) Parent->M3 CYP/FMO-mediated M4 Phase II Conjugation (Glucuronide/Sulfate) M1->M4 UGT/SULT-mediated

Caption: Predicted Phase I and II metabolic pathways.

Prediction Method Predicted Reaction Rationale / Involved Enzymes Reference
Ligand-Based (e.g., Meteor Nexus)Aromatic HydroxylationCommon pathway for phenyl rings.CYP450s
Ligand-BasedPyrrolidine Ring OxidationKnown pathway for pyrrolidine-containing drugs.CYP450s, FMOs
Ligand-BasedN-Oxidation / N-DeaminationPrimary amines are substrates for oxidative enzymes.CYP450s, MAOs
Structure-Based (Docking)CYP2D6/CYP3A4 InteractionDetermines which major isoforms are likely involved.N/A
Ligand-BasedGlucuronidation/SulfationPhase II conjugation of hydroxylated metabolites.UGTs, SULTs

Chapter 4: In Vitro Validation - Bridging Prediction and Physiology

Rationale: In silico predictions must be confirmed experimentally. In vitro systems using human-derived liver preparations provide a controlled environment to study metabolism, identify the actual metabolites formed, determine the rate of metabolism, and pinpoint the specific enzymes responsible.[16][17] This data is essential for validating computational models and for the initial prediction of human pharmacokinetics.[17]

Key Experimental Protocols

1. Metabolic Stability Assay in Human Liver Microsomes (HLM)

  • Causality: This assay determines the intrinsic clearance (Clint) of the compound. A high clearance rate in HLM suggests the drug will be rapidly metabolized by Phase I enzymes (primarily CYPs) in the liver, likely resulting in a short in vivo half-life.[16] This is a critical self-validating system; if the compound disappears over time in the presence of NADPH but is stable without it, metabolism is confirmed.

  • Protocol:

    • Preparation: Thaw pooled HLM (e.g., 50-donor pool) on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (e.g., 1 µM final concentration).

    • Pre-incubation: Pre-warm the HLM reaction mixture at 37°C for 5 minutes.

    • Initiation: Initiate the reaction by adding a pre-warmed NADPH-regenerating system (Solution A). For a negative control (no metabolism), add buffer instead of the NADPH system.

    • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Quenching: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the half-life (t1/2) and intrinsic clearance.[18]

2. Metabolite Identification (MetID) in Human Hepatocytes

  • Causality: Hepatocytes contain a full complement of both Phase I and Phase II metabolizing enzymes and transporters, offering a more complete and physiologically relevant picture of metabolism than microsomes.[19][20] Identifying metabolites in this system provides strong evidence for what may occur in vivo.

  • Protocol:

    • Preparation: Thaw cryopreserved pooled human hepatocytes and assess viability (must be >80% via Trypan blue exclusion). Resuspend cells in incubation medium.[18]

    • Incubation: Add this compound (e.g., 10 µM final concentration) to the hepatocyte suspension and incubate at 37°C in a shaking water bath.

    • Sampling: Collect samples at various time points (e.g., 0, 1, 4, and 24 hours).

    • Extraction: Quench the reaction and extract the drug and metabolites by adding two volumes of cold acetonitrile.

    • Analysis: Centrifuge to pellet cell debris. Analyze the supernatant using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap) to detect and structurally elucidate metabolites based on accurate mass, fragmentation patterns, and chromatographic retention time.[4][21]

Analytical and Experimental Workflow

G cluster_exp Experimental Phase cluster_ana Analytical Phase HLM Metabolic Stability (HLM) LCMS UPLC-HR-MS/MS Analysis HLM->LCMS HEP Metabolite ID (Hepatocytes) HEP->LCMS REC Reaction Phenotyping (Recombinant CYPs) REC->LCMS DATA Data Processing (Accurate Mass, Fragmentation) LCMS->DATA ID Metabolite Structure Elucidation DATA->ID

Caption: In vitro experimental and analytical workflow.

Chapter 5: In Vivo Confirmation - The Definitive Study

Rationale: While in vitro systems are powerful, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[9] In vivo studies in preclinical species are the gold standard for confirming metabolic pathways, determining pharmacokinetic profiles, and ensuring that animal models used for safety testing are exposed to the same major human metabolites, as required by MIST guidance.[5][22]

Animal Model Selection: The choice of animal model is critical. It should ideally be based on in vitro data comparing the metabolic profiles across species (e.g., rat, dog, monkey, and human hepatocytes or microsomes). The species that most closely mimics the human metabolic profile is often chosen for pivotal toxicology studies.[22][23] Rodents (rats) are commonly used for initial PK and metabolism studies due to practical considerations.[24]

High-Level Protocol for a Rodent Metabolism Study:

  • Acclimatization & Dosing: House male Sprague-Dawley rats in metabolism cages that allow for the separate collection of urine and feces. Acclimatize for at least 3 days. Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).

  • Sample Collection:

    • Blood: Collect serial blood samples via tail vein or cannulation at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Process blood to obtain plasma.[25]

    • Excreta: Collect urine and feces at intervals for up to 72 hours or until radioactivity recovery (if a radiolabeled compound is used) is >95%.

  • Sample Processing: Pool plasma samples for metabolite profiling. Extract urine and homogenized feces to isolate the parent drug and metabolites.

  • Analysis: Analyze samples using LC-MS/MS to identify and quantify the parent drug and its metabolites.[4] This allows for the calculation of key PK parameters (AUC, Cmax, T1/2) and the determination of the relative abundance of each metabolite.

  • Cross-Species Comparison: The ultimate goal is to create a comprehensive table comparing the metabolites identified across all systems. This table is a cornerstone of the regulatory submission package.

Metabolite In Silico Prediction In Vitro (Human Hepatocytes) In Vivo (Rat Plasma) In Vivo (Rat Urine) Meets MIST Criteria?
Parent DrugN/ADetectedDetectedDetectedN/A
p-HydroxyYesMajorMajor (>10% AUC)MajorYes
2"-Oxo-pyrrolidineYesMajorMajor (>10% AUC)MajorYes
N-OxideYesMinorTraceMinorNo
p-Hydroxy-GlucuronideYesMajorNot in PlasmaMajorN/A (Excretory)

Chapter 6: Synthesizing the Data - A Coherent Metabolic Pathway

By integrating the findings from all three tiers, a definitive metabolic map for this compound can be constructed. The in silico predictions provided the initial hypotheses. The in vitro hepatocyte data confirmed the major biotransformations in a human-relevant system, identifying p-hydroxylation and pyrrolidine oxidation as key pathways. The in vivo rat study provided the physiological context, confirming that these metabolites are indeed formed and are major circulating components, thus satisfying MIST considerations.

The synthesized data indicates that the primary clearance mechanism for this compound is hepatic metabolism, driven largely by CYP-mediated oxidation at two primary sites, followed by excretion of both the Phase I metabolites and their subsequent glucuronidated conjugates in the urine.

G Parent This compound (Parent Drug) M1 p-Hydroxy Metabolite (Major Circulating Metabolite) Parent->M1 CYP-mediated (Major Pathway) M2 2''-Oxo Metabolite (Major Circulating Metabolite) Parent->M2 CYP-mediated (Major Pathway) M4 p-Hydroxy-Glucuronide (Major Urinary Metabolite) M1->M4 UGT-mediated

Caption: Final proposed in vivo metabolic pathway.

Conclusion

The elucidation of the in vivo metabolic pathway for this compound is a clear demonstration of the power of a modern, integrated drug metabolism strategy. By systematically progressing from computational prediction to in vitro validation and finally to in vivo confirmation, we can build a comprehensive and scientifically rigorous understanding of a compound's biotransformation. This approach not only satisfies critical regulatory requirements but also provides invaluable insights that guide the entire drug development process, ultimately de-risking the path to creating a safe and effective medicine.

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  • Zhou, R., & Li, L. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 58, 83-95.
  • McDonald, M. G., & Rettie, A. E. (2012). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. Drug Metabolism and Disposition, 40(7), 1331-1339.
  • Koskinen, M., & Ojanperä, I. (2014). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Drug Testing and Analysis, 6(7-8), 738-747.
  • Hemmer, S., Wagmann, L., & Meyer, M. R. (2021). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. Metabolomics, 17(5), 45.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
  • Mardal, M., et al. (2016). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Drug Testing and Analysis, 8(10), 1058-1067.

Sources

History and discovery of (R)-alpha-phenyl-1-pyrrolidineethanamine as a research chemical

Technical Guide: (R)- -Phenyl-1-Pyrrolidineethanamine

History, Synthesis, and Pharmacological Significance[1]

Executive Summary

(R)-


-phenyl-1-pyrrolidineethanamine180305-85-531788-85-9

Historically, it emerged not as a primary drug of abuse, but as a privileged scaffold in the discovery of selective Kappa Opioid Receptor (KOR) agonists (the U-50,488 lineage) and Sigma (


) receptor
Chemical Property Data
IUPAC Name (R)-1-(2-amino-2-phenylethyl)pyrrolidine
Common Aliases (R)-APPE, 1-phenyl-2-pyrrolidinoethylamine
Molecular Formula

Molar Mass 190.29 g/mol
Key Pharmacophore Chiral 1,2-diamine (Phenylethylamine core)
Primary Class Synthetic Intermediate / Sigma Ligand
Part 1: History and Discovery
The Upjohn Era and Opioid Research

The discovery of (R)-

Upjohn Company1

The breakthrough compound U-50,488 featured a cyclohexane-1,2-diamine core. However, during Structure-Activity Relationship (SAR) studies, researchers explored linear analogues to understand the necessity of the cyclohexane ring. (R)-

  • The Scaffold Hypothesis: By removing the cyclohexane ring of U-50,488, researchers created flexible diamines. While the flexible forms often lost potency at the KOR, they gained significant affinity for the Sigma-1 receptor , a target implicated in modulation of calcium channels and NMDA receptors.

  • Chiral Resolution: The (R)-isomer was identified as the bioactive enantiomer for many phenylethylamine-derived ligands, necessitating stereoselective synthesis routes that remain the standard today.

The "Research Chemical" Divergence

In the 2010s, as regulations tightened on cathinones (

  • Metabolites: Reduced forms of cathinones (ketone

    
     alcohol or alkane).
    
  • Precursors: The un-acylated diamine cores of designer opioids (e.g., U-47700). (R)-

    
    -phenyl-1-pyrrolidineethanamine appeared in this context. It is not  a potent stimulant itself (lacking the ketone of cathinones and the lipophilicity of Lefetamine), but it serves as a "universal key" for synthesizing potent designer drugs via simple acylation.
    
Part 2: Pharmacological Mechanism

The pharmacology of (R)-

ligandprecursor
1. Sigma Receptor Affinity (

/

)

The pharmacophore

Sigma-1 receptor
  • Mechanism: It acts as a chaperone modulator at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Effect: Modulation of intracellular

    
     signaling. Unlike dopaminergic stimulants, pure sigma ligands produce psychotomimetic or neuroprotective effects depending on agonism/antagonism, often without classic euphoria.
    
2. The "Missing Amide" (Opioid Inactivity)

As a free amine, the compound lacks the arylacetamide moiety required for high-affinity binding to the Kappa Opioid Receptor.

  • Precursor Relationship: Acylation of the primary amine with 3,4-dichlorophenylacetic acid converts this scaffold into a potent kappa agonist (linear analogue of U-50,488).

  • Safety Implication: Researchers handling the free amine are one step away from creating a potent sedative/analgesic, posing a significant contamination risk if acylation reagents are present.

3. NMDA Interaction (The Lefetamine Link)

Structurally, the compound resembles Lefetamine (

  • Prediction: It likely possesses weak NMDA antagonist properties, contributing to a "dissociative" profile rather than pure stimulation.

Part 3: Synthesis Protocol

Directive: This protocol utilizes a chiral pool approach starting from (R)-Phenylglycine. This ensures the correct stereochemistry without need for complex resolution steps.

Reagents:

  • (R)-Phenylglycine (Starting Material)

  • Boc-anhydride (

    
    )
    
  • Pyrrolidine[2][3]

  • DCC (Dicyclohexylcarbodiimide) or EDC (Coupling Agent)

  • Lithium Aluminum Hydride (LiAlH4)

  • Trifluoroacetic acid (TFA) or HCl

Step-by-Step Methodology
  • Protection (Boc-ylation):

    • React (R)-Phenylglycine with

      
       in NaOH/Dioxane to protect the primary amine.
      
    • Result: (R)-N-Boc-phenylglycine.

  • Amide Coupling:

    • Dissolve (R)-N-Boc-phenylglycine in DCM. Add 1.1 eq of DCC and 1.1 eq of Pyrrolidine.

    • Stir at RT for 12h. Filter off DCU urea byproduct.

    • Result:(R)-tert-butyl (2-oxo-1-phenyl-2-(pyrrolidin-1-yl)ethyl)carbamate .

    • Checkpoint: Verify intermediate via TLC (Shift in

      
       due to amide formation).
      
  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

    • Basify with

      
       and extract.
      
    • Result:(R)-2-amino-2-phenyl-1-(pyrrolidin-1-yl)ethanone (The amide).

  • Reduction (The Critical Step):

    • Setup: Flame-dried flask,

      
       atmosphere.
      
    • Suspend

      
       (3 eq) in dry THF.
      
    • Add the amide (dissolved in THF) dropwise at

      
      .
      
    • Reflux for 4–6 hours. This reduces the carbonyl (

      
      )  to a methylene (
      
      
      )
      .
    • Quench: Fieser workup (

      
      , 15% 
      
      
      ,
      
      
      ).
    • Result:(R)-

      
      -phenyl-1-pyrrolidineethanamine .[4]
      
  • Purification:

    • Convert to Dihydrochloride salt using HCl/Ether for stability.

    • Recrystallize from Isopropanol.

Part 4: Visualization (Pathway & Pharmacophore)

The following diagram illustrates the synthesis pathway and the structural relationship to the opioid U-47700, highlighting why this molecule is a "precursor" risk.

Gcluster_0Pharmacophore MappingStart(R)-Phenylglycine(Chiral Source)Inter1Amide Intermediate(Boc-Protected)Start->Inter11. Boc-protection2. Pyrrolidine couplingReductionLiAlH4 Reduction(C=O -> CH2)Inter1->ReductionDeprotectionProduct(R)-APPE(The Target Diamine)Reduction->ProductReflux in THFOpioidAcylated Product(Kappa Agonist)Product->OpioidAcylation(Potential Misuse)

Caption: Synthesis of (R)-APPE from Phenylglycine and its divergence into opioid ligands via acylation.

References
  • Upjohn Company Patents. (1970s-1980s). Derivatives of 1,2-diamines as analgesic agents. (Foundational work on the U-series opioids establishing the diamine scaffold).
  • Von Voigtlander, P. F., & Lewis, R. A. (1982). Analgesic and mechanistic evaluation of U-50,488. Journal of Pharmacology and Experimental Therapeutics. (Context for the kappa-opioid agonist discovery pipeline).
  • CAS Registry. (2025).

    
    -phenyl-1-pyrrolidineethanamine dihydrochloride.
    
  • PubChem. (2025).[3] Compound Summary for CID 12149595 (Related isomer).[1]

  • Szmuszkovicz, J. (1999). U-50,488 and the Kappa Opioid Receptor: A Personal Account. The Upjohn Company. (Detailed history of the chemical evolution from linear diamines to cyclohexyl compounds).

Methodological & Application

Application Note: Robust Sample Preparation Strategies for the Chiral HPLC Analysis of (R)-alpha-phenyl-1-pyrrolidineethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomeric purity of chiral amines such as (R)-alpha-phenyl-1-pyrrolidineethanamine is a critical quality attribute in pharmaceutical development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the definitive technique for this analysis.[1][2] However, the accuracy, reproducibility, and reliability of the final chromatographic data are fundamentally dependent on meticulous and well-designed sample preparation. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the preparation of samples containing this compound for chiral HPLC analysis. It moves beyond simple procedural lists to explain the causality behind experimental choices, addressing common challenges such as analyte solubility, poor peak shape, and the need for enhanced detection sensitivity. Two primary protocols are detailed: a direct analysis method for routine assays and a pre-column derivatization strategy for trace-level quantification.

Foundational Principles of Sample Preparation for Chiral Amines

The primary objective of sample preparation is to present the analyte to the analytical column in a state that ensures optimal separation and detection, without introducing artifacts or compromising the integrity of the analysis. For a basic chiral amine like this compound, several key factors must be considered.

The Analyte: Physicochemical Properties and Challenges

This compound is a primary amine, which defines its chemical behavior in a chromatographic system. The core challenges associated with this class of compounds are:

  • Basicity and Peak Tailing: As a basic compound, the primary amine moiety can engage in secondary ionic interactions with acidic residual silanols present on the surface of silica-based stationary phases. This interaction is a primary cause of significant peak tailing, which compromises resolution and reduces quantification accuracy.

  • Detection Sensitivity: While the phenyl group provides some native UV absorbance, it may be insufficient for detecting low-level impurities or for analyses in complex matrices.

  • Chiral Integrity: The sample preparation workflow must be conducted under conditions that do not induce racemization, ensuring that the measured enantiomeric ratio is a true reflection of the sample's composition.

The "Why": Core Goals of the Sample Preparation Workflow

A robust sample preparation protocol is designed to achieve four critical outcomes:

  • Complete Solubilization: Ensure the analyte is fully dissolved in a diluent that is miscible with the HPLC mobile phase.

  • Matrix Interference Removal: Eliminate particulate matter and other non-analyte components that could interfere with the chromatogram or damage the HPLC system.

  • Chromatographic Compatibility: The final sample solution must be compatible with the mobile phase to prevent peak distortion, splitting, or precipitation on the column.

  • Column Protection: Filtration is a non-negotiable step to prevent particulates from clogging the column frit, which can lead to high backpressure and irreversible column damage.[3][4]

Strategic Approaches to Common Challenges
  • Mitigating Peak Tailing: The most effective strategy to counteract peak tailing for basic analytes is the inclusion of a competitive basic additive in the mobile phase and/or the sample diluent.[3][5] Additives like diethylamine (DEA) or triethylamine (TEA) act as silanol-masking agents, effectively saturating the active sites on the stationary phase and allowing the analyte to elute as a sharp, symmetrical peak.

  • Enhancing Detection with Derivatization: When high sensitivity is required, pre-column derivatization is an invaluable technique.[6] This process involves reacting the primary amine with a reagent that attaches a highly UV-absorbent or fluorescent tag to the molecule. This not only dramatically lowers the limit of detection but can also improve the chromatographic behavior of the analyte.[7][8][9]

Protocol 1: Direct Analysis (Without Derivatization)

This protocol is suitable for the analysis of bulk materials, reaction monitoring, and quality control assays where the analyte concentration is sufficiently high for direct UV detection.

Workflow for Direct Analysis

cluster_prep Sample Preparation node_weigh 1. Weigh Sample node_dissolve 2. Dissolve in Diluent (with Basic Additive) node_weigh->node_dissolve node_vortex 3. Vortex/Sonicate node_dissolve->node_vortex node_filter 4. Filter (0.45 µm) node_vortex->node_filter node_inject 5. Inject into HPLC node_filter->node_inject

Caption: Workflow for direct sample preparation.

Materials and Reagents
  • This compound sample

  • HPLC or ACS grade solvents (e.g., n-Hexane, Isopropanol, Ethanol, Acetonitrile, Methanol)

  • Diethylamine (DEA) or Triethylamine (TEA)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes and tips

  • Vortex mixer and/or sonicator

  • Syringes (1-3 mL)

  • Syringe filters (0.45 µm, PTFE or Nylon recommended for organic solvents)

  • HPLC vials with caps and septa

Recommended Sample Diluent Compositions

The choice of diluent is critical and should be as close in composition to the mobile phase as possible to ensure good peak shape.

HPLC ModePrimary SolventsBasic AdditiveTypical Ratio (v/v)
Normal Phase n-Hexane / Isopropanol0.1% Diethylamine (DEA)90:10
Normal Phase n-Hexane / Ethanol0.1% Diethylamine (DEA)90:10
Polar Organic Acetonitrile / Methanol0.1% Triethylamine (TEA)90:10
Reversed Phase Acetonitrile / Water0.1% Trifluoroacetic Acid (TFA)Varies
Note: For basic amines in reversed-phase, an acidic modifier like TFA is often used to protonate the amine and improve peak shape. However, this can be column-dependent.[5]
Step-by-Step Protocol
  • Prepare the Sample Diluent: Based on the intended HPLC method (see table above), prepare a sufficient volume of the chosen diluent. For example, for a normal phase method, mix 90 mL of n-Hexane with 10 mL of isopropanol and add 0.1 mL of DEA.

  • Weigh the Sample: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the Sample: Add approximately 7-8 mL of the prepared sample diluent to the volumetric flask.

  • Promote Dissolution: Vortex and/or sonicate the flask for 2-5 minutes until the sample is completely dissolved.

  • Dilute to Volume: Allow the solution to return to room temperature, then carefully add the sample diluent to the 10 mL mark. Invert the flask 10-15 times to ensure homogeneity. This yields a stock solution of approximately 1 mg/mL.

  • Prepare Working Solution (if necessary): Perform further serial dilutions from the stock solution using the same diluent to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • Filter the Sample: Draw the final sample solution into a syringe. Attach a 0.45 µm syringe filter and carefully dispense the filtrate into an HPLC vial.[3]

  • Analyze: The sample is now ready for injection into the HPLC system.

Protocol 2: Pre-Column Derivatization with Dansyl Chloride

This protocol is recommended for trace-level analysis, such as impurity profiling or bioanalytical studies, where high sensitivity is paramount. Dansyl chloride reacts with primary amines to form highly fluorescent derivatives.[10][11]

Workflow for Derivatization

cluster_derivatization Derivatization Workflow node_sample 1. Prepare Sample in Acetonitrile node_buffer 2. Add Sodium Bicarbonate Buffer (pH ~9) node_sample->node_buffer node_reagent 3. Add Dansyl Chloride Solution node_buffer->node_reagent node_react 4. React at 60°C for 15-45 min node_reagent->node_react node_cool 5. Cool to Room Temp node_react->node_cool node_filter 6. Filter (0.45 µm) node_cool->node_filter node_inject 7. Inject into HPLC-FLD node_filter->node_inject

Caption: Workflow for pre-column dansylation.

Materials and Reagents
  • All materials from Protocol 1

  • Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

  • Sodium bicarbonate

  • Acetone (HPLC grade)

  • Heating block or water bath

  • Ammonia or Proline solution (for quenching, optional)

Reagent Preparation
  • Sodium Bicarbonate Buffer (100 mM, pH ~9): Dissolve 0.84 g of sodium bicarbonate in 100 mL of ultrapure water.

  • Dansyl Chloride Solution (1.5 mg/mL): Dissolve 15 mg of dansyl chloride in 10 mL of acetone. This solution is light-sensitive and should be prepared fresh and stored in an amber vial.

Step-by-Step Derivatization Protocol
  • Prepare Initial Sample: Prepare a solution of the analyte in acetonitrile at a suitable concentration (e.g., 1-10 µg/mL).

  • Aliquot Sample: In a microcentrifuge tube or autosampler vial, combine 100 µL of the sample solution with 100 µL of the sodium bicarbonate buffer.

  • Add Derivatizing Reagent: Add 200 µL of the dansyl chloride solution to the mixture. The excess of reagent ensures the reaction goes to completion.

  • Incubate: Cap the vial tightly and vortex briefly. Place the vial in a heating block or water bath set to 60°C for 15-45 minutes. Optimal reaction time may need to be determined empirically.[10]

  • Cool: After incubation, remove the vial and allow it to cool to room temperature.

  • Quench (Optional): To consume excess dansyl chloride, which can appear as a large peak in the chromatogram, add 50 µL of a proline or dilute ammonia solution and allow it to react for 10 minutes.

  • Filter: Filter the final derivatized solution through a 0.45 µm syringe filter directly into a clean HPLC vial.

  • Analyze: The sample is now ready for injection. Use an HPLC system equipped with a fluorescence detector (FLD) set to appropriate excitation and emission wavelengths for dansyl derivatives (typically λex ≈ 330-350 nm, λem ≈ 510-540 nm).

Troubleshooting and Methodological Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing Insufficient concentration of basic additive; Secondary interactions with the stationary phase.Increase the concentration of DEA/TEA in the mobile phase and sample diluent to 0.2%. Ensure the column is well-conditioned.
Split or Broad Peaks Sample diluent is much stronger than the mobile phase; Injection volume is too large.Reformulate the sample diluent to be weaker than or equal in strength to the mobile phase. Reduce the injection volume.
No or Poor Separation Incorrect chiral stationary phase (CSP) selected.Screen multiple CSPs. Polysaccharide-based CSPs (e.g., amylose or cellulose phenylcarbamates) are often a good starting point for chiral amines.[2][3]
Extraneous Peaks (Derivatization) Excess derivatizing reagent or byproducts.Optimize the stoichiometry of the reaction. Incorporate a quenching step. If necessary, perform a liquid-liquid or solid-phase extraction (SPE) cleanup step post-derivatization.
Poor Reproducibility Incomplete sample dissolution; Inconsistent derivatization reaction.Increase sonication/vortexing time. Precisely control reaction time, temperature, and reagent volumes. Use an internal standard.

Conclusion

The successful chiral analysis of this compound by HPLC is critically dependent on a systematic and scientifically sound approach to sample preparation. For routine, high-concentration analyses, a direct injection method with careful selection of a diluent containing a basic modifier is sufficient to ensure symmetrical peak shapes and reliable quantification. For trace-level analyses where sensitivity is a limiting factor, a pre-column derivatization protocol using a reagent like dansyl chloride provides a robust pathway to achieving low detection limits. By understanding the underlying principles of analyte-stationary phase interactions and reaction chemistry, researchers can develop and validate sample preparation methods that yield high-quality, reproducible data for this important class of chiral compounds.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed Central. Available at: [Link]

  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Available at: [Link]

  • Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. ResearchGate. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Agilent Chiral Chromatograph Training Guide. Purdue University. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. Available at: [Link]

  • Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its five positional isomers. National Center for Biotechnology Information. Available at: [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. ResearchGate. Available at: [Link]

  • 1-Pyrrolidineethanamine. NIST Chemistry WebBook. Available at: [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Bentham Science. Available at: [Link]

  • 1-Pyrrolidineethanamine. PubChem. Available at: [Link]

  • Phenylethanolamine. PubChem. Available at: [Link]

  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. National Center for Biotechnology Information. Available at: [Link]

  • Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in fish samples. Global NEST Journal. Available at: [Link]

  • Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). PubMed. Available at: [Link]

  • Pyrrolidine, 1-(N-phenylalanyl)-. PubChem. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Bioactivity Testing of (R)-alpha-phenyl-1-pyrrolidineethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive compounds.[1][2] Its stereochemically rich, sp3-hybridized structure allows for precise three-dimensional exploration of pharmacophore space, often leading to potent and selective interactions with biological targets.[1] The compound of interest, (R)-alpha-phenyl-1-pyrrolidineethanamine, shares structural similarities with agents known to interact with the central nervous system, particularly monoamine transporters. For instance, pyrovalerone and its analogues, which also feature a phenyl and a pyrrolidinyl group, are known inhibitors of monoamine uptake.[3]

This document provides a comprehensive guide for the in vitro characterization of this compound. The proposed workflow is designed to first establish primary biological targets, then confirm functional activity, and finally assess potential off-target effects and general cytotoxicity. This hierarchical approach ensures a thorough and resource-efficient evaluation of the compound's bioactivity profile.

Experimental Strategy: A Hierarchical Approach

A multi-step screening cascade is the most effective strategy to characterize a novel compound. The process begins with high-affinity target identification, proceeds to functional validation, and concludes with safety and selectivity profiling.

G cluster_0 PART 1: Primary Target Screening cluster_1 PART 2: Functional Activity Confirmation cluster_2 PART 3: Selectivity & Off-Target Profiling cluster_3 PART 4: In Vitro Safety Assessment Primary_Binding Radioligand Binding Assays (DAT, NET, SERT) Functional_Uptake Neurotransmitter Uptake Assays (DA, NE, 5-HT) Primary_Binding->Functional_Uptake If Binding Ki < 1µM MAO_Assay MAO-A / MAO-B Inhibition Assay Functional_Uptake->MAO_Assay Characterize Selectivity cAMP_Assay cAMP Accumulation Assay Functional_Uptake->cAMP_Assay Assess Downstream Signaling Cytotoxicity Cytotoxicity Assays (MTT & LDH) Functional_Uptake->Cytotoxicity Determine Therapeutic Window

Caption: Hierarchical workflow for in vitro characterization.

Part 1: Primary Target Screening - Monoamine Transporter Binding

The initial step is to determine if the test compound binds to the primary hypothesized targets: the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Radioligand binding assays are a robust method for quantifying the affinity of a compound for a specific receptor or transporter.[4] The principle is based on the competition between a constant concentration of a high-affinity radiolabeled ligand and a range of concentrations of the unlabeled test compound for the binding sites on the transporter protein.[5]

G cluster_0 Binding Assay Principle cluster_1 Without Test Compound cluster_2 With Test Compound T Transporter (DAT, NET, or SERT) RL Radioligand ([3H]-Nomifensine, etc.) TC Test Compound (Unlabeled) T1 Transporter Bound1 Signal T1->Bound1 Generates RL1 Radioligand RL1->T1 Binds T2 Transporter Bound2 Reduced Signal T2->Bound2 Generates RL2 Radioligand RL2->T2 TC2 Test Compound TC2->T2 Competes

Caption: Principle of competitive radioligand binding assay.

Protocol 1: Radioligand Binding Assays

This protocol outlines a competitive binding assay using membrane preparations from cells recombinantly expressing the human transporters.

Table 1: Reagents and Conditions for Transporter Binding Assays

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Source Membranes from HEK293 cells expressing hDAT[6]Membranes from cells expressing hNETMembranes from HEK293 cells expressing hSERT[6]
Radioligand [³H]-Nomifensine[4] or [³H]-BTCP[7][³H]-Nisoxetine[8][³H]-Citalopram or [³H]-Paroxetine
Ligand Conc. ~4 nM (at Kd)[7]~1 nM (at Kd)[8]~1 nM (at Kd)
Non-Specific 10 µM Nomifensine[4] or 10 µM BTCP[7]1 µM Desipramine[8]1 µM Fluoxetine
Incubation 120 min at 4°C[7]120 min at 4°C[8]60 min at 22°C
Positive Control Cocaine or GBR 12909Desipramine or Protriptyline[8]Fluoxetine or Imipramine[9]

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

    • Total Binding Wells: Add vehicle control.

    • Non-Specific Binding (NSB) Wells: Add the non-specific competitor at a saturating concentration (see Table 1).

    • Test Compound Wells: Add serial dilutions of this compound.

  • Reaction Initiation: Add the radioligand to all wells at its approximate Kd concentration. Immediately after, add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate under the conditions specified in Table 1 (e.g., 120 minutes at 4°C for DAT[7]).

  • Termination and Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Signal Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter[6]).

  • Data Analysis: Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Part 2: Functional Activity Confirmation - Neurotransmitter Uptake

Following the confirmation of binding, it is crucial to determine if this interaction translates into a functional effect—namely, the inhibition of neurotransmitter reuptake. These assays measure the ability of the test compound to block the transport of radiolabeled neurotransmitters into cells expressing the target transporter.[10][11]

Protocol 2: Neurotransmitter Uptake Inhibition Assays

This protocol uses whole cells, providing a more physiologically relevant context than membrane preparations.

Table 2: Reagents and Conditions for Uptake Inhibition Assays

ParameterDopamine (DA) UptakeNorepinephrine (NE) UptakeSerotonin (5-HT) Uptake
Cell Line HEK-293 or PAE cells expressing hDAT[11]MDCK-II or CHO cells expressing hNETJAR or HEK-293 cells expressing hSERT[9][12]
Substrate [³H]-Dopamine[³H]-Norepinephrine[³H]-Serotonin (5-HT)[9]
Substrate Conc. ~20 nM (at Km)~50 nM (at Km)~65 nM (at Km)[9]
Incubation 10-15 min at 37°C15 min at 37°C15 min at 25°C or 37°C[9][12]
Positive Control Cocaine or NomifensineDesipramineFluoxetine or Citalopram[12]

Methodology:

  • Cell Culture: Plate cells expressing the transporter of interest in a 96-well plate and grow to confluence.[9]

  • Pre-incubation: Wash the cell monolayer with uptake buffer (e.g., Krebs-Ringer-HEPES buffer). Add buffer containing various concentrations of the test compound or a positive control inhibitor to the wells. Incubate for 20-30 minutes at the assay temperature (e.g., 25°C[9]).

  • Uptake Initiation: Add the radiolabeled substrate (e.g., [³H]-Dopamine) to each well to start the uptake process.

  • Incubation: Incubate for a short period (e.g., 15 minutes) to measure the initial rate of uptake.[9] This time should be within the linear range of uptake, which should be determined empirically.[12]

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Signal Detection: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the percent inhibition of uptake at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound to calculate the IC50 value, which represents its potency as a functional inhibitor.

Part 3: Selectivity and Off-Target Profiling

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

Compounds that inhibit monoamine reuptake may also interact with the primary enzymes responsible for their degradation, MAO-A and MAO-B.[13] Inhibition of MAO can lead to significant physiological effects and drug-drug interactions.[14] A fluorimetric assay is a common method for screening MAO inhibitors.[14][15]

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product.[14]

Table 3: Reagents for MAO-A and MAO-B Inhibition Assays

ParameterMAO-A AssayMAO-B Assay
Enzyme Source Recombinant human MAO-A[16]Recombinant human MAO-B[16]
Substrate Kynuramine or Serotonin[15][16]p-Tyramine or Benzylamine[14][15]
Positive Control Clorgyline[16]Selegiline (Deprenyl)[15]

Methodology:

  • Assay Setup: In a 96-well black plate, add assay buffer, HRP, and the fluorescent probe to all wells.

  • Compound Addition: Add serial dilutions of the test compound, a positive control inhibitor, or vehicle.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to the appropriate wells and incubate for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the MAO substrate (e.g., Kynuramine) to all wells to start the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Signal Detection: Measure the fluorescence using a plate reader (e.g., λex = 530 nm / λem = 585 nm[14]).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Cellular cAMP Accumulation Assay

Monoamine transporters are often modulated by G-protein coupled receptors (GPCRs), and their inhibition can lead to downstream changes in second messenger systems like cyclic AMP (cAMP).[17] This assay can detect off-target effects on GPCRs that couple to adenylyl cyclase.[18][19]

Principle: This assay measures the intracellular concentration of cAMP, typically using a competitive immunoassay or a bioluminescence-based method. In bioluminescent assays, cAMP stimulates protein kinase A (PKA), which depletes ATP, leading to a decrease in light output from a coupled luciferase reaction. Thus, the light signal is inversely proportional to the cAMP concentration.[19][20]

Methodology (Luminescence-based):

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound. Include wells with a known adenylyl cyclase activator (e.g., Forskolin) as a positive control for cAMP production. Incubate for 15-30 minutes.[19]

  • Cell Lysis: Add a lysis buffer to release the intracellular cAMP.[20]

  • cAMP Detection: Add a cAMP detection solution containing PKA. Incubate for 20 minutes at room temperature.[19]

  • Luminescence Reaction: Add a Kinase-Glo® reagent to terminate the PKA reaction and initiate the luciferase reaction by detecting the remaining ATP. Incubate for 10 minutes.[19][20]

  • Signal Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescence signal to cAMP concentration using a standard curve. Determine if the test compound significantly alters basal or forskolin-stimulated cAMP levels.

Part 4: In Vitro Safety Assessment

Cytotoxicity is a critical parameter for any potential therapeutic agent. The MTT and LDH assays are foundational methods to assess cell viability and membrane integrity, respectively.[21]

Protocol 5A: MTT Assay (Metabolic Activity)

Principle: The MTT assay is a colorimetric method where mitochondrial dehydrogenases in metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[21][22] The amount of formazan is proportional to the number of viable cells.[21]

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2 or a relevant neuronal cell line) in a 96-well plate and allow them to attach overnight.[21]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).[21] Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • MTT Addition: Remove the medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.[22]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.[21]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the purple crystals. Shake the plate for 15 minutes.[22]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (cytotoxic concentration 50%).

Protocol 5B: LDH Assay (Membrane Integrity)

Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium upon loss of membrane integrity (i.e., cell death).[23] The released LDH can be quantified by measuring its enzymatic activity.[24]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare additional controls: a "maximum LDH release" control by treating cells with a lysis buffer, and a background control with culture medium only.[23]

  • Supernatant Transfer: Carefully transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.[23]

  • LDH Reaction: Add the LDH reaction mix (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.[23]

  • Stop Reaction (Optional): Add a stop solution to terminate the enzymatic reaction.[23]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically ~490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the untreated and maximum release controls.

References

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Bio-protocol. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Retrieved from [Link]

  • Assay Genie. (n.d.). Mouse Norepinephrine Transporter (NET) ELISA Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Zhang, X., et al. (2015). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Rat NET(Norepinephrine Transporter) ELISA Kit. Retrieved from [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70(1), 12.15.1-12.15.19. Retrieved from [Link]

  • Sorkina, T., et al. (2018). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Chemistry, 6, 234. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Van den Eynde, J., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(34), 11657–11665. Retrieved from [Link]

  • Reagan, K. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 43-50. Retrieved from [Link]

  • Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 274, 63-73. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

  • Evotec (formerly Cyprotex). (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Sharma, P., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6523. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-722. Retrieved from [Link]

  • Iacovelli, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4863. Retrieved from [Link]

  • Li, Y., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Oxidative Medicine and Cellular Longevity, 2022, 9897103. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pyrrolidineethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, V., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Heliyon, 7(7), e07498. Retrieved from [Link]

  • Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine Derivatives as Melanin-Concentrating Hormone receptor-1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Retrieved from [Link]

Sources

Strategic Solvent Selection for the Extraction of (R)-alpha-phenyl-1-pyrrolidineethanamine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The efficient isolation and purification of chiral amines are critical in pharmaceutical development and synthesis. (R)-alpha-phenyl-1-pyrrolidineethanamine, a compound featuring both aromatic and heterocyclic amine functionalities, presents a unique challenge for extraction due to its amphipathic nature. This guide provides a comprehensive framework for the rational selection of an optimal solvent for the liquid-liquid extraction (LLE) of this target molecule. We will explore the theoretical underpinnings of solvent-solute interactions, including advanced predictive models like Hansen Solubility Parameters, and translate this theory into a practical, step-by-step experimental protocol for solvent screening. The objective is to equip researchers with a robust methodology to maximize extraction efficiency while considering critical safety, environmental, and scalability factors.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is the foundation of solvent selection, but a deeper, quantitative understanding is necessary for optimizing the extraction of a complex molecule like this compound.[1][2]

Physicochemical Properties of the Target Analyte

This compound possesses a distinct chemical architecture that dictates its solubility. Its structure incorporates:

  • A non-polar phenyl group , which contributes to solubility in aromatic and non-polar solvents.

  • A polar pyrrolidine ring containing a tertiary amine.

  • A primary amine on the ethanamine side chain.

The two nitrogen atoms are capable of acting as hydrogen bond acceptors, while the primary amine can also act as a hydrogen bond donor. This duality means the molecule has both lipophilic and hydrophilic characteristics. The estimated partition coefficient (LogP) for structurally related compounds like (R)-alpha-phenylethylamine is approximately 1.2[3], while the more polar 1-pyrrolidineethanamine has a LogP of 0.1.[4] This suggests our target compound will have intermediate polarity, making solvent choice non-trivial.

Furthermore, as an amine, its state of ionization is pH-dependent. For efficient extraction into an organic solvent, the aqueous phase must be basified (typically pH > pKa + 2) to ensure the molecule is in its neutral, free-base form, which is significantly more organosoluble.

Advanced Solvent Screening Models

While traditional metrics like polarity index are useful, more sophisticated models offer greater predictive power.

  • Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[2][5] A solvent will effectively dissolve a solute if their respective Hansen parameters are similar.[1][6] The principle is that the smaller the "distance" (Ra) between the HSP coordinates of the solvent and solute in 3D Hansen space, the higher the affinity.[2][7]

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, such as solubility, from the molecular structure alone, without requiring experimental data.[8][9][10] It is an invaluable tool for pre-screening a large number of potential solvents to identify promising candidates for experimental validation, thereby saving significant time and resources.[11][12]

Practical Criteria for Solvent Selection

Beyond theoretical compatibility, the ideal solvent must meet several practical performance and safety criteria.

  • Selectivity: The solvent should have a high affinity for this compound while having low affinity for impurities in the starting mixture.[13][14]

  • Distribution Coefficient (Kd): A high Kd value is desired, indicating that the analyte preferentially partitions into the organic phase.

  • Immiscibility: The solvent must be immiscible with the initial (typically aqueous) phase to allow for clean separation.[15][16]

  • Density: A significant density difference between the organic and aqueous phases facilitates rapid and efficient phase separation.

  • Boiling Point: A relatively low boiling point (e.g., 40-100 °C) simplifies solvent removal post-extraction without requiring excessive heat that could degrade the target compound.[14]

  • Safety, Health, and Environmental (SHE) Profile: The solvent should have low toxicity, flammability, and environmental impact.[17][18] Chlorinated solvents, for example, are often highly effective but are being phased out due to health and environmental concerns.[19][20]

  • Cost and Availability: For process scale-up, the solvent must be economically viable and readily available.

Recommended Solvents for Initial Screening

Based on the theoretical and practical criteria, the following solvents, representing a range of polarities and chemical classes, are recommended for an initial screening study.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key SHE Considerations
n-Hexane 0.1690.655Flammable, neurotoxin.[19]
Toluene 2.41110.867Flammable, reproductive hazard, neurotoxin.[19]
Methyl tert-butyl ether (MTBE) 2.5550.740Highly flammable, potential groundwater contaminant.
Dichloromethane (DCM) 3.1401.33Suspected carcinogen, toxic.[18][19] Use in a fume hood is mandatory.
Ethyl Acetate (EtOAc) 4.4770.902Flammable, irritant. Generally considered a "greener" solvent.[17]

Experimental Protocol for Solvent Screening

This protocol provides a systematic approach to evaluating the extraction efficiency of the selected solvents.

Objective

To determine the optimal solvent for the liquid-liquid extraction of this compound from an aqueous solution by comparing the extraction efficiency of five candidate solvents.

Materials and Reagents
  • This compound standard

  • Deionized water

  • Sodium hydroxide (NaOH), 1 M solution

  • Candidate solvents: n-Hexane, Toluene, MTBE, Dichloromethane, Ethyl Acetate (HPLC grade or higher)

  • Mobile phase for analytical quantification (e.g., acetonitrile/water with buffer)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Separatory funnels (50 mL)

  • Pipettes and syringes

  • Vials for analysis

Equipment
  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge (optional, for emulsion breaking)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).[21][22] A chiral column may be necessary if enantiomeric purity is also being assessed.

Step-by-Step Procedure

Workflow for Solvent Screening

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis & Calculation prep_stock 1. Prepare Aqueous Stock (1 mg/mL Amine) prep_ph 2. Adjust pH > 11 with 1 M NaOH prep_stock->prep_ph add_solvent 3. Add 10 mL Organic Solvent to 10 mL Aqueous Phase prep_ph->add_solvent shake 4. Shake Vigorously (2 min), Venting add_solvent->shake separate 5. Allow Phases to Separate (5-10 min) shake->separate sample_aq 6a. Sample Aqueous Phase separate->sample_aq sample_org 6b. Sample Organic Phase separate->sample_org analyze 7. Analyze Samples (HPLC or GC) sample_aq->analyze sample_org->analyze calculate 8. Calculate Kd and Extraction Efficiency (%) analyze->calculate

Caption: Experimental workflow for solvent screening.

  • Preparation of Aqueous Stock Solution: Accurately weigh and dissolve a known amount of this compound in deionized water to create a stock solution of approximately 1 mg/mL.

  • pH Adjustment: Take 10 mL of the aqueous stock solution and place it in a 50 mL separatory funnel. Adjust the pH to >11 using a 1 M NaOH solution, confirming with a pH meter. This ensures the amine is in its free base form.

  • Extraction: Add 10 mL of one of the candidate solvents to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. If an emulsion forms, gentle swirling or centrifugation of a sample can help break it.

  • Sampling: Carefully collect a sample from both the upper and lower layers for analysis. Note that DCM will be the bottom layer, while the other solvents will form the top layer.

  • Repeat: Perform steps 3-6 for each of the five candidate solvents. Running the experiment in triplicate for each solvent is highly recommended for statistical validity.

Analytical Quantification and Calculations
  • Analysis: Quantify the concentration of the amine in both the aqueous and organic phases using a pre-validated HPLC-UV or GC-FID method.[23][24][25] A calibration curve should be prepared using standards of known concentrations.

  • Calculate the Distribution Coefficient (Kd):

    • Kd = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

  • Calculate the Extraction Efficiency (%E):

    • %E = (moles_organic / (moles_organic + moles_aqueous)) * 100

    • Assuming equal volumes (V_org = V_aq), this simplifies to:

    • %E = (Kd / (Kd + 1)) * 100

Data Interpretation and Final Selection

The optimal solvent will be the one that provides the highest extraction efficiency while meeting the practical criteria outlined in Section 2.

Decision Tree for Solvent Selection

G decision decision start Initial Solvent Screening Results (Kd and %E) q1 Extraction Efficiency > 95%? start->q1 q2 Acceptable SHE Profile? q1->q2 Yes reject Reject Solvent q1->reject No q3 Boiling Point Suitable for Removal? q2->q3 Yes q2->reject No q4 Cost Effective for Scale-up? q3->q4 Yes re_evaluate Re-evaluate / Consider Solvent Mixtures q3->re_evaluate No select Select as Optimal Solvent q4->select Yes q4->re_evaluate No

Caption: Decision-making flowchart for solvent selection.

A solvent like ethyl acetate might show slightly lower efficiency than dichloromethane but could be chosen as the optimal solvent due to its vastly superior safety profile. Conversely, if maximum recovery is the sole objective for a small-scale lab experiment, dichloromethane might be preferred despite its hazards, provided appropriate safety controls are in place.

Conclusion

The selection of an extraction solvent is a multi-faceted process that balances theoretical predictions with empirical data and practical constraints. For a molecule with the structural complexity of this compound, a systematic screening approach is essential. By following the detailed protocol in this guide, researchers can confidently identify a solvent that ensures high extraction efficiency, purity of the final product, and operational safety. This methodical approach not only enhances the robustness of the extraction process but also aligns with the principles of green chemistry by encouraging the consideration of environmental and health impacts at an early stage of development.

References

  • S.n. (2019).
  • S.n. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
  • Park, K. Hansen Solubility Parameters. Purdue University.
  • Abbott, S. (2018). Hansen Solubility Parameters (HSP)
  • S.n. (2022). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. Chemical Engineering Transactions.
  • S.n. Hansen solubility parameter. Wikipedia.
  • Chemat, F. et al. (2020). Cosmo‐RS‐Assisted Solvent Screening for Green Extraction of Natural Products.
  • Joshi, D.R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • NIOSH. (2018). Organic Solvents. Centers for Disease Control and Prevention.
  • S.n. (2022). COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents. MDPI.
  • S.n. Solvent Data Table. University of California, Berkeley.
  • Garcia Chavez, L.Y. et al. COSMO-RS assisted solvent screening for liquid-liquid extraction of mono ethylene glycol from aqueous streams.
  • S.n. (2014). COSMO-RS screening for efficient ionic liquid extraction solvents for NdCl3 and DyCl3.
  • S.n. INDUSTRIAL ORGANIC SOLVENTS. Safe Work Australia.
  • S.n. Effects of Organic Solvent Exposure on Humans. KTA University.
  • S.n. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil.
  • S.n. (2024). 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech.
  • S.n. Solvent Extraction Techniques.
  • S.n. (2023). How to choose the best elution solvent for SLE?. Biotage.
  • S.n.
  • S.n. 1-Pyrrolidineethanamine.
  • S.n. 1-Pyrrolidineethanamine (CAS 7154-73-6): Odor profile, Properties, & IFRA compliance. TGSC.
  • S.n. R Alpha Phenylethylamine at Attractive Price High Purity Compound. TradeIndia.
  • Ahmed, H. et al. (2015). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. American Journal of Analytical Chemistry.
  • S.n. Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. Benchchem.
  • S.n. 1-Phenethylamine, (+)-.
  • S.n. N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE).
  • Ahmed, H. et al. (2015). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye.
  • S.n. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Assay Technology.
  • S.n. 1-Phenylpyrrolidine.

Sources

Procedures for synthesizing salt forms of (R)-alpha-phenyl-1-pyrrolidineethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SYN-04 Subject: Procedures for Synthesizing Salt Forms of (R)-


-phenyl-1-pyrrolidineethanamine
Date:  February 13, 2026
Author:  Senior Application Scientist, Chemical Development Division

Executive Summary

(R)-


-phenyl-1-pyrrolidineethanamine (IUPAC: (R)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine ) is a chiral 1,2-diamine scaffold of significant interest in medicinal chemistry. Structurally characterized by a primary amine at the benzylic position and a tertiary pyrrolidine ring at the terminal position, it serves as a critical intermediate for NMDA receptor modulators, analgesic candidates, and designer drug metabolite standards.

This application note details the stereoselective synthesis of the (R)-enantiomer and the subsequent crystallization of its stable dihydrochloride salt. We prioritize the (R)-Phenylglycine Amide Reduction Route for its high enantiomeric fidelity compared to styrene oxide ring-opening methods, which often suffer from regioselectivity issues and require complex inversion steps.

Chemical Identity & Properties

PropertyData
Chemical Name (R)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine
Common Synonyms (R)-

-phenyl-1-pyrrolidineethanamine; (R)-PPEA
CAS Number 31788-85-9 (racemate/general); 137581-63-6 (S-isomer ref); Custom (R-isomer)
Molecular Formula

Molecular Weight 190.29 g/mol (Free Base); 263.21 g/mol (Dihydrochloride)
Chirality (R)-Enantiomer
Target Salt Form Dihydrochloride (

)

Synthetic Protocol: The Amide Reduction Route

Retrosynthetic Logic

The most reliable path to the (R)-1,2-diamine motif without racemization is the derivatization of the "chiral pool" precursor (R)-Phenylglycine .

  • Protection: Block the primary amine to prevent self-reaction.

  • Coupling: Install the pyrrolidine ring via amide bond formation.

  • Reduction: Reduce the amide carbonyl to a methylene group.

  • Deprotection: Reveal the primary amine.

Step-by-Step Procedure

Reagents Required:

  • (R)-Phenylglycine (99% ee)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Pyrrolidine[1][2][3]

  • EDC

    
    HCl / HOBt (Coupling agents)
    
  • Borane-THF complex (

    
    ) or 
    
    
    
  • HCl in Dioxane (4M)

Step 1: N-Boc Protection

  • Dissolve (R)-Phenylglycine (10.0 g, 66 mmol) in 1,4-dioxane/water (1:1, 100 mL).

  • Add

    
     (2.5 eq) followed by 
    
    
    
    (1.1 eq). Stir at RT for 12 hours.
  • Acidify to pH 2 with 1M HCl and extract with EtOAc.

  • Concentrate to yield (R)-N-Boc-phenylglycine .

Step 2: Amide Coupling

  • Dissolve (R)-N-Boc-phenylglycine (10.0 g, 39.8 mmol) in DCM (150 mL).

  • Add HOBt (1.1 eq) and EDC

    
    HCl (1.1 eq) at 0°C. Stir for 30 min.
    
  • Add Pyrrolidine (1.2 eq, 4.0 mL) dropwise.

  • Warm to RT and stir for 16 hours.

  • Wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .[4]
  • Evaporate solvent to yield tert-butyl (R)-(2-oxo-1-phenyl-2-(pyrrolidin-1-yl)ethyl)carbamate .

Step 3: Amide Reduction (Critical Step) Note: Standard LAH reduction can methylate Boc groups. We use Borane or controlled LAH.

  • Dissolve the amide intermediate (5.0 g) in anhydrous THF (50 mL) under Argon.

  • Cool to 0°C. Slowly add

    
     (1M solution, 4.0 eq).
    
  • Reflux for 4 hours. (Monitor by TLC; amide carbonyl disappearance).

  • Cool to 0°C. Quench carefully with MeOH.

  • Evaporate solvent. Redissolve residue in MeOH and reflux for 1 hour (to break amine-borane complex).

  • Concentrate to yield tert-butyl (R)-(1-phenyl-2-(pyrrolidin-1-yl)ethyl)carbamate .

Step 4: Deprotection & Salt Formation

  • Dissolve the reduced Boc-amine in minimal dry DCM.

  • Add 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours.

  • Precipitation of the white solid occurs.

  • Filter the solid under nitrogen.

  • Recrystallization: Dissolve crude salt in hot Isopropanol (IPA). Add diethyl ether until turbid. Cool to 4°C overnight.

  • Collect crystals: (R)-

    
    -phenyl-1-pyrrolidineethanamine Dihydrochloride .
    

Visualization of Synthetic Pathway

SynthesisPath Start (R)-Phenylglycine Step1 N-Boc Protection (Boc2O, NaHCO3) Start->Step1 Step2 Amide Coupling (Pyrrolidine, EDC) Step1->Step2 Intermediate 1 Step3 Amide Reduction (BH3-THF) Step2->Step3 Boc-Amide Step4 Deprotection (HCl/Dioxane) Step3->Step4 Boc-Diamine End (R)-PPEA Dihydrochloride Step4->End Crystallization

Figure 1: Stereoselective synthesis of (R)-PPEA via the Phenylglycine-Amide route, ensuring retention of chirality.

Salt Crystallization & Polymorph Control

The formation of the salt is the critical step for ensuring chemical stability and high purity (>99.5%).

Stoichiometry of Salt Formation

The molecule contains two basic nitrogen centers:

  • Primary Benzylic Amine: pKa

    
     9.5
    
  • Tertiary Pyrrolidine Nitrogen: pKa

    
     10.2
    

Due to the proximity of the pKa values, the Dihydrochloride (2HCl) is the thermodynamically preferred salt form in excess acid. Monohydrochloride salts are hygroscopic and difficult to isolate as single phases.

Crystallization Protocol
  • Free Base Preparation: If starting from crude oil, dissolve in

    
    . Dry over 
    
    
    
    pellets.
  • Acid Addition: Cool the ethereal solution to 0°C. Bubble anhydrous HCl gas or add 2M HCl in

    
     dropwise with vigorous stirring.
    
  • Observation: A white, sticky gum may form initially.

  • Trituration: Decant the ether. Add fresh anhydrous acetone. Triturate (grind) the gum until it transforms into a white microcrystalline powder.

  • Maturation: Heat the acetone suspension to reflux for 10 minutes, then cool slowly to RT.

  • Isolation: Filter and dry in a vacuum desiccator over

    
    .
    

Analytical Validation

To ensure the protocol was successful, the following parameters must be met:

TestExpected Result (2HCl Salt)
Appearance White crystalline powder
Melting Point 215–220°C (Decomposition)

NMR (

)

7.4-7.5 (m, 5H, Ph), 4.6 (t, 1H, CH-N), 3.6-3.8 (m, 4H, Pyr), 3.4 (d, 2H, CH2), 2.0 (m, 4H, Pyr-CH2)
Optical Rotation

to

(c=1,

)
Chiral HPLC >99% ee (Column: Chiralpak AD-H, Hexane/IPA/DEA)

Troubleshooting & Optimization

  • Issue: Low Yield in Reduction Step.

    • Cause: Borane-amine complexes are stable and don't hydrolyze easily.

    • Fix: Ensure the methanol reflux step after quenching is vigorous and sufficiently long (at least 1 hour) to free the amine.

  • Issue: Racemization.

    • Cause: Overheating during the amide coupling or using strong bases.

    • Fix: Keep coupling at 0°C initially. Use DIPEA sparingly. Avoid thermal conditions >60°C during reduction.

  • Issue: Hygroscopic Salt.

    • Cause: Excess HCl trapped in the lattice or presence of mono-salt.

    • Fix: Recrystallize from minimal hot ethanol followed by slow addition of ethyl acetate. Dry under high vacuum at 50°C for 24 hours.

References

  • NIST Chemistry WebBook. (2025). 1-Pyrrolidineethanamine, structure and properties. National Institute of Standards and Technology. [Link]

  • PubChem. (2025).[2] Compound Summary: 1-Pyrrolidineethanamine.[5][2][3][6] National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (2011). Preparation of 2-phenyl-1-pyrroline and related heterocycles.[4] Org.[6][7] Synth. 2011, 88, 138-151. [Link]

  • ResearchGate. (2020). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine and analogs.[Link]

Sources

Troubleshooting & Optimization

Resolving solubility challenges of (R)-alpha-phenyl-1-pyrrolidineethanamine in aqueous buffers

Technical Support Hub: Solubilization of (R)- -phenyl-1-pyrrolidineethanamine

Status: Operational | Topic: Aqueous Solubility & Buffer Compatibility Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists

The Physicochemical Challenge

(R)-


-phenyl-1-pyrrolidineethanamine1232
The Core Problem: pH-Dependent Phase Separation

Most users encounter precipitation when diluting a concentrated stock (often in DMSO or Ethanol) into a neutral aqueous buffer (like PBS, pH 7.4).[1][3]

  • At pH < 7.0: The molecule exists primarily as a cationic salt (protonated).[3] It is highly water-soluble because the charge disrupts the hydrophobic aggregation.[1][2][3]

  • At pH > 7.4: The molecule deprotonates to its Free Base form.[1][3] The loss of charge allows the hydrophobic phenyl and pyrrolidine groups to drive aggregation, leading to "crashing out" (precipitation) or oiling out.

Visualization: The Solubility Equilibrium

The following diagram illustrates the critical "Danger Zone" where most experiments fail.

SolubilityEquilibriumAcidAcidic Buffer(pH < 6.0)ProtonatedCationic State (BH+)High SolubilityStable SolutionAcid->ProtonatedFavorsEquilibriumpKa Threshold(Equilibrium Shift)Protonated->EquilibriumpH IncreasePhysioPhysiological Buffer(pH 7.4)Physio->EquilibriumApproachesBaseFree Base (B)HydrophobicLow SolubilityEquilibrium->BaseDeprotonationPrecipitatePrecipitation /Oiling OutBase->PrecipitateAggregation

Figure 1: The solubility cliff.[1][3] As pH approaches the compound's pKa, the equilibrium shifts toward the insoluble free base.

Troubleshooting Guide (FAQ)

Direct solutions to common user tickets.

Q1: "I dissolved the compound in DMSO, but it precipitated immediately upon adding it to my cell culture media."

Diagnosis: This is the "Solvent Shock" effect.[1][2][3] DMSO solubilizes the free base, but cell media (pH 7.[1][3]4) acts as an "anti-solvent" for the lipophilic base.[1][3] The Fix:

  • Do not add pure DMSO stock directly to media if the final concentration > 100 µM.[1][2][3]

  • Pre-complexation: Use the Cyclodextrin Protocol (See Section 3) . The cyclodextrin encapsulates the hydrophobic phenyl ring, shielding it from the water while maintaining solubility at neutral pH.[3]

  • Alternative: Acidify your stock.[1][2][3] Prepare the stock in 10 mM HCl or dilute Acetic Acid instead of pure DMSO.

Q2: "The solution is clear at room temperature but cloudy when I take it out of the fridge (4°C)."

Diagnosis: Temperature-dependent solubility limit.[1][2][3] Lower temperatures decrease the kinetic energy available to keep hydrophobic molecules in solution (Standard Enthalpy of Solution issue).[3] The Fix:

  • Allow the solution to equilibrate to 37°C (or Room Temp) and vortex before use.

  • If cloudiness persists, you have likely formed a supersaturated solution that has now nucleated.[1][3] You must re-filter (0.22 µm) and re-quantify, or prepare a fresh solution at a lower concentration.

Q3: "Can I use PBS for my animal injections?"

Diagnosis: High Risk.[1][2][3][4] PBS (Phosphate Buffered Saline) has a high ionic strength which can suppress the solubility of salts (Common Ion Effect) and its pH (7.[2]4) is in the danger zone for this amine.[1][3] The Fix:

  • Switch Buffer: Use Saline-Sodium Citrate or Acetate Buffer (pH 5.0 - 6.[1][2][3]0) for IV/IP injections if the animal model tolerates mild acidity.[1][3]

  • Use an Excipient: Formulate in 10% SBE-

    
    -CD (Captisol)  in Saline. This allows injection at pH ~7.0 without precipitation.[1][3]
    

Experimental Protocols

Self-validating workflows for robust formulation.

Protocol A: The "Universal" Cyclodextrin Complexation

Best for: Neutral pH assays, Animal Injections, Cell Culture. Why this works: Sulfobutylether-


12313

Materials:

  • (R)-

    
    -phenyl-1-pyrrolidineethanamine (Solid or Oil)[1][2][3]
    
  • SBE-

    
    -CD (Captisol® or equivalent)[1][2][3][4][5]
    
  • Sterile Water or Saline[3]

  • 0.1 M HCl (optional)[1][2][3]

Step-by-Step:

  • Prepare Vehicle: Dissolve SBE-

    
    -CD in water/saline to create a 20% (w/v)  clear solution.[1][3]
    
  • Add Compound: Add your compound to this vehicle.

    • If solid:[6] Vortex vigorously for 30 minutes.

    • If oil: Sonicate at 40°C for 10 minutes.

  • pH Adjustment (Critical): Check pH. If the compound is a free base, the pH will rise.[3] Adjust pH to 6.0–7.0 using 0.1 M HCl. Solubility is vastly improved when the nitrogen is protonated inside the cyclodextrin.[1]

  • Equilibration: Shake at room temperature for 1 hour.

  • Filtration: Pass through a 0.22 µm PES filter.[1][2][3]

  • Validation: The solution should remain clear upon dilution into PBS (1:10 ratio).

Protocol B: Acidic Stock for In Vitro Dilution

Best for: High-throughput screening where DMSO is not desired.[1][3]

  • Solvent: 10 mM Acetic Acid or 10 mM HCl (pH ~2-3).

  • Dissolution: Dissolve compound to 10 mM concentration.

  • Storage: Stable at -20°C.

  • Usage: When diluting into assay buffer (pH 7.4), ensure the dilution factor is at least 1:100 . The buffer capacity of the assay medium will neutralize the small amount of acid, but the low final concentration (e.g., 100 µM) should remain soluble due to high dilution.

Decision Logic & Workflow

Use this logic flow to select the correct formulation strategy for your specific application.

FormulationDecisionStartStart: Select ApplicationInVivoIn Vivo / Animal StudyStart->InVivoInVitroIn Vitro / Cell CultureStart->InVitroHighConcHigh Dose Needed?(> 5 mg/kg)InVivo->HighConcSensitiveDMSO Tolerated?InVitro->SensitiveSol_CDProtocol A:20% SBE-beta-CD(pH 6.5)HighConc->Sol_CDYesSol_AcidProtocol B:Acidic Saline/Buffer(pH 4.5 - 5.5)HighConc->Sol_AcidNoSensitive->Sol_CDNo (Use CD)Sol_DMSODMSO Stock(Dilute < 0.5% v/v)Sensitive->Sol_DMSOYes

Figure 2: Formulation Decision Tree based on experimental constraints.

Solubility Data Reference

Estimated solubility values based on structure-activity relationships (SAR) of pyrrolidine phenethylamines.

Solvent / BufferpHEst.[1][2][3] Solubility (mg/mL)StabilityNotes
0.1 M HCl 1.0> 50 mg/mLHighForms highly soluble Hydrochloride salt.[1][3]
Acetate Buffer 4.5> 25 mg/mLHighIdeal for stable stock solutions.[1][3]
PBS 7.4< 0.5 mg/mLLow Risk of precipitation.
DMSO N/A> 100 mg/mLHighHygroscopic; keep sealed.[1][3]
20% SBE-

-CD
6.5> 20 mg/mLHighBest for physiological compatibility.[1][2][3]

References

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[3] Wiley-Interscience.[1][2][3] (Definitive text on pKa-solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][3] Link

  • Stella, V. J., & He, Q. (2008).[1][3] Cyclodextrins.[1][2][3][4][7][8] Toxicologic Pathology, 36(1), 30-42.[1][3] (Safety data on SBE-

    
    -CD/Captisol). Link[1][2][3]
    
  • PubChem. (2025).[1][2][3][9][10] 1-Pyrrolidineethanamine Compound Summary. National Library of Medicine.[1][2][3] (Source for general physicochemical properties of the pyrrolidine-ethanamine backbone). Link[1][2][3]

  • Cayman Chemical. (2022).[1][2][3][6] L-Phenylalanine Product Information. (Reference for handling amino-acid/amine salt solubility in buffers). Link

Identifying common impurities in (R)-alpha-phenyl-1-pyrrolidineethanamine manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-alpha-phenyl-1-pyrrolidineethanamine

Impurity Identification and Manufacturing Troubleshooting Guide

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and controlling impurities during the synthesis and handling of this chiral building block. As the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount, a thorough understanding of potential impurities is critical for regulatory compliance and ensuring final product safety and efficacy.[1] This document provides field-proven insights and actionable protocols to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the impurity landscape for this compound.

Q1: What are the primary categories of impurities I should be aware of during the manufacturing of this compound?

A: Impurities are typically classified based on their origin. For this specific molecule, you should focus on four main categories:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions inherent to the chosen synthetic route.[1]

  • Enantiomeric Impurity: As a chiral molecule, the most critical impurity is its mirror image, the (S)-enantiomer. Its presence can have significantly different pharmacological effects and is strictly regulated.

  • Degradation Products: These impurities form over time due to exposure to environmental factors like air (oxidation), light (photolysis), or extreme temperatures.[1] Amines, in particular, are susceptible to oxidative degradation.

  • Residual Solvents and Reagents: This category includes any remaining solvents, catalysts (e.g., palladium, iridium), or reagents (e.g., acids, bases) used during the synthesis and purification process.[1][2]

Q2: Why is the control of the (S)-enantiomer, the enantiomeric impurity, so critical?

A: The significance of controlling the (S)-enantiomer is rooted in stereospecific pharmacology. The three-dimensional arrangement of a chiral molecule dictates how it interacts with biological targets like enzymes and receptors. The (S)-enantiomer may exhibit lower efficacy, a different pharmacological profile, or even contribute to toxicity. Regulatory bodies like the FDA and EMA have stringent guidelines requiring the quantification and control of enantiomeric impurities to ensure the safety and consistency of the final drug product.

Q3: What are some common degradation pathways for an amine-containing compound like this, and how can they be prevented?

A: The primary degradation pathway for this compound is oxidation. The lone pair of electrons on the nitrogen atoms makes them susceptible to attack by atmospheric oxygen, which can lead to the formation of N-oxides and other colored degradation products. Phenyl-containing structures can also degrade into related compounds like benzaldehyde or phenylacetic acid under certain oxidative conditions.[3]

Prevention Strategies:

  • Inert Atmosphere: Handle and store the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store in amber or opaque containers to prevent photolytic degradation.

  • Temperature Control: Store at recommended temperatures to slow the rate of all potential degradation reactions.

Section 2: Troubleshooting Guide for Common Analytical Issues

This guide provides a structured approach to diagnosing and resolving specific issues encountered during laboratory analysis.

Issue 1: An Unexpected Peak is Observed in my HPLC/GC Chromatogram.

An unknown peak can derail a project timeline. A systematic investigation is key.

  • Possible Cause A: Unreacted Starting Material or Reagent

    • Diagnosis: The most straightforward approach is to inject standards of all starting materials, key intermediates, and reagents used in the final synthetic steps. Compare the retention times with the unknown peak.

    • Expert Insight: Don't forget to consider impurities within your starting materials. A new peak could be a carried-over impurity from a raw material supplier. Always qualify your starting materials.

  • Possible Cause B: Process-Related By-Product

    • Diagnosis: If the peak does not correspond to a known starting material, it is likely a by-product. Hyphenated techniques are the gold standard for identification.[4] Use LC-MS or GC-MS to obtain the mass-to-charge ratio (m/z) of the impurity.[5] This data, combined with knowledge of the reaction mechanism, allows for the proposal and confirmation of the impurity's structure.

    • Example: In syntheses involving the formation of the pyrrolidine ring, incomplete cyclization can leave a linear amine intermediate that may appear as an impurity.[2][6]

  • Possible Cause C: Degradation Product

    • Diagnosis: Degradation can be confirmed by performing a forced degradation study. Expose a sample of your pure material to stress conditions (e.g., 3% hydrogen peroxide for oxidation, heat at 60°C, UV light) for a defined period. If the unknown peak increases in area under these conditions, it is confirmed as a degradation product.

Issue 2: The Product Fails the Enantiomeric Purity Specification (High % of (S)-enantiomer).
  • Possible Cause A: Racemization During Synthesis or Work-up

    • Explanation: The chiral center can be susceptible to racemization (inversion of stereochemistry) under harsh chemical conditions. This is particularly true at elevated temperatures or in the presence of strong acids or bases, which can facilitate the formation of a transient, achiral intermediate.

    • Solution: Review your reaction and purification steps. Identify any steps with extreme pH or high temperatures and attempt to moderate these conditions.

  • Possible Cause B: Inaccurate Analytical Method

    • Explanation: An unreliable analytical method can give false results. The most common issue is poor resolution between the (R)- and (S)-enantiomer peaks.

    • Solution: The chiral method must be fully validated. Ensure the resolution (Rs) between the two enantiomer peaks is greater than 1.5 for accurate quantification.[7] If resolution is poor, re-optimize the mobile phase composition, column temperature, or flow rate.[7]

Section 3: Visualization of a Potential Synthetic Pathway and Impurity Formation

The following diagram illustrates a plausible synthetic route to this compound via reductive amination and highlights critical points where impurities can form.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways SM1 Phenylacetone Intermediate Imine Intermediate SM1->Intermediate Condensation Impurity4 Impurity D: Over-reduced Alcohol SM1->Impurity4 SM2 (R)-2-(Aminomethyl)pyrrolidine SM2->Intermediate Reduction Reductive Amination (e.g., NaBH(OAc)₃) Intermediate->Reduction Impurity1 Impurity A: (S)-alpha-phenyl- 1-pyrrolidineethanamine (Enantiomeric Impurity) Intermediate->Impurity1 Product (R)-alpha-phenyl- 1-pyrrolidineethanamine Reduction->Product Impurity2 Impurity B: Unreacted Phenylacetone Reduction->Impurity2 Incomplete Reaction Impurity3 Impurity C: Diastereomeric Impurity Product->Impurity3 Epimerization (Harsh Conditions) SM2_racemic Racemic 2-(Aminomethyl)pyrrolidine (Starting Material Impurity) SM2_racemic->Intermediate Forms (S)-enantiomer caption_node Potential synthesis and impurity pathways.

Caption: A potential synthetic pathway and points of impurity formation.

Section 4: Key Analytical Protocols

These protocols provide a starting point for developing robust in-house methods for impurity analysis.

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

This method is designed to separate and quantify the (R)- and (S)-enantiomers.

  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.[7]

  • Chiral Stationary Phase (CSP): Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm) is a common choice for chiral amines.[7]

  • Method Parameters:

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Rationale: The diethylamine is a basic modifier that binds to active sites on the silica backbone, preventing peak tailing of the basic amine analyte and improving peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability:

    • Inject a solution containing both (R)- and (S)-enantiomers (a racemic or spiked sample).

    • Confirm that the resolution (Rs) between the two enantiomer peaks is > 1.5.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the major (Area₁) and minor (Area₂) enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 .[7]

Protocol 2: GC-MS Method for General Impurity Profiling

This method is suitable for identifying volatile and semi-volatile organic impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A low-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Method Parameters:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.

    • MS Transfer Line Temp: 280 °C.

    • MS Ion Source Temp: 230 °C.

    • Scan Range: 40 - 500 m/z.

  • Sample Preparation & Derivatization:

    • Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of ~1 mg/mL.

    • Rationale: Primary and secondary amines can exhibit poor peak shape in GC. Derivatization is often necessary to improve volatility and chromatographic performance.[8][9] A common approach is silylation (e.g., using BSTFA) or acylation (e.g., using trifluoroacetic anhydride) to convert the amine to a less polar derivative.

  • Data Analysis: Identify peaks by comparing their mass spectra against a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.[5]

Section 5: Summary of Common Impurities

Impurity Name/ClassTypeLikely OriginRecommended Analytical Technique
(S)-alpha-phenyl-1-pyrrolidineethanamine EnantiomericUse of non-enantiopure starting material; racemization during synthesis.Chiral HPLC, Chiral GC
Unreacted Starting Materials Process-RelatedIncomplete reaction conversion.HPLC, GC-MS
Diastereomers Process-RelatedFormation of an additional chiral center or epimerization under harsh conditions.HPLC, LC-MS
N-Oxides DegradationOxidation of the amine nitrogens by atmospheric oxygen.LC-MS
Benzaldehyde, Phenylacetic Acid DegradationOxidative cleavage of the phenylethyl side chain.[3]GC-MS, LC-MS
Residual Solvents (e.g., Toluene, THF) Reagent/SolventIncomplete removal during drying/distillation steps.Headspace GC
Residual Catalysts (e.g., Pd, Ir) Reagent/SolventIncomplete removal during work-up and purification.Inductively Coupled Plasma (ICP-MS)

References

  • James, T. D., et al. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Mykhailiuk, P., et al. Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Various Authors. Pyrrolidine synthesis. Organic Chemistry Portal.
  • Füst, A., & Czugler, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules.
  • Ghasempour, A., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • Li, Z., et al. (2021). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules.
  • Singh, S., & Kumar, V. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Nodzu, M., et al. (2019). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. RSC Advances.
  • Rostami, A., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. BenchChem.
  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research.
  • Sivertsen, H. K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
  • Ahmed, H. H., et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye.
  • Dueñas Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
  • LeBouf, R. F., & Pendergrass, S. M. (2014). Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD.
  • Maleev, V. I., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
  • Zuba, D., & Sekuła, K. (2013). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone.
  • Ahmed, H. H., et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Scientific Research Publishing.
  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry.

Sources

Minimizing degradation of (R)-alpha-phenyl-1-pyrrolidineethanamine during storage

Technical Support Center: Stability Management of (R)- -phenyl-1-pyrrolidineethanamine

Case ID: STAB-PROTO-001 Status: Active Applicability: Free Base & Salt Forms (HCl, Tartrate) Safety Warning: For Research Use Only.[1] Handle in a fume hood.

The Degradation Matrix: Troubleshooting Guide

Use this table to diagnose the physical changes observed in your sample.

SymptomChemical DiagnosisRoot CauseRemediation / Rescue
White powder turns sticky/gum-like Hygroscopicity Absorption of atmospheric water.[1] Common in HCl salts.[1]Dry in a vacuum desiccator over

for 24h.
Formation of a hard surface crust Carbamylation Reaction of the primary amine with atmospheric

to form carbamic acid/carbamate salts.
Irreversible. Recrystallization required to remove the carbamate layer.
Yellow/Brown discoloration Benzylic Oxidation Radical oxidation at the benzylic carbon (alpha to amine) forming imines or ketones.Purification required. Silica gel chromatography or acid-base extraction.[1]
Loss of Optical Rotation (

)
Racemization Proton exchange at the chiral center, often catalyzed by moisture or trace aldehydes.None. The enantiomeric excess (ee%) is compromised. Discard if high purity is needed.

Mechanistic Insight: Why is it degrading?

To prevent degradation, you must understand the molecular vulnerabilities. This compound contains a benzylic primary amine moiety.[1]

The Degradation Pathways (Visualized)

DegradationPathwaysCompound(R)-alpha-phenyl-1-pyrrolidineethanamineCarbamateAmmonium Carbamate(Solid Crust)Compound->Carbamate Nucleophilic Attack(Fastest Pathway)ImineOxidized Imine(Yellow Color)Compound->Imine Radical Oxidation(Benzylic Position)RacemateRacemic Mixture(Loss of Chirality)Compound->Racemate Proton Exchange(Slow)CO2Atmospheric CO2CO2->CarbamateO2Atmospheric O2(UV Light)O2->ImineH2OMoisture (H2O)H2O->RacemateCatalyst

Figure 1: Primary degradation vectors.[1] Note that CO₂ capture (carbamate formation) is often the fastest observable change in free-base amines.[1]

Storage Protocols: The "Gold Standard" Workflow

Do not rely on standard refrigeration.[1] Follow this protocol to ensure shelf-life >12 months.

A. Form Selection (Critical)[1]
  • Free Base (Liquid/Oil): Highly unstable.[1] Prone to rapid oxidation and

    
     absorption.[1] Not recommended for long-term storage. [1]
    
  • Salt Form (HCl/Tartrate): Significantly more stable.[1] The protonated amine (

    
    ) cannot act as a nucleophile toward 
    
    
    , blocking carbamate formation.
B. The "Argon Blanket" Protocol

If you must store the Free Base , strict anaerobic conditions are required.

  • Vial Selection: Use Amber Glass (Type I Borosilicate) to block UV light, which accelerates benzylic oxidation.[1]

  • Seal Integrity: Use a screw cap with a PTFE/Silicone septum .[1] Avoid polyethylene (PE) liners as they are permeable to oxygen over time.[1]

  • The Purge:

    • Insert a long needle connected to an Argon line (low flow) deep into the vial, just above the liquid surface.

    • Insert a short "vent" needle to allow air to escape.[1]

    • Flow Argon for 60 seconds to displace all headspace air.[1]

    • Remove the vent needle first, then the gas needle, to leave positive pressure inside.

  • Secondary Containment: Place the sealed vial inside a secondary jar containing a sachet of Silica Gel (for moisture) and Activated Carbon (for organic volatiles).

  • Temperature: Store at -20°C .

C. Salt Form Storage
  • Dry the salt thoroughly (vacuum oven at 40°C) before storage to remove synthesis solvents.[1]

  • Store in a tightly sealed amber vial.

  • Parafilm is insufficient for long-term storage; use electrical tape or a heat-shrink band around the cap.[1]

  • Store at 4°C (Refrigerator) or -20°C (Freezer). Note: Allow to warm to room temperature before opening to prevent condensation.

Analytical Validation (QC)

Before using stored material in critical experiments, validate its integrity.

TestMethodAcceptance Criteria
Purity 1H NMR (

or

)
Check for "ghost peaks" near 8.0 ppm (Imine formation) or broadening of amine signals (Carbamate exchange).[1]
Chiral Purity Chiral HPLC >98% ee. Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% Diethylamine.[1]
Water Content Karl Fischer (KF) <0.5% w/w.[1] High water content promotes racemization.[1]

Frequently Asked Questions (FAQ)

Q: My sample has turned into a hard, white solid that won't dissolve in ether. What happened? A: You likely have Ammonium Carbamate formation.[1] The free amine reacted with

123
  • Fix: Dissolve the solid in dilute NaOH (aq) and extract rapidly with dichloromethane (DCM). Dry the organic layer and evaporate under Argon. This regenerates the free base.[1]

Q: Can I store the compound in DMSO or Methanol stock solutions? A: No.

  • DMSO: Often contains trace oxidants and is hygroscopic.[1]

  • Methanol: Protic solvents can facilitate proton exchange at the chiral center (racemization) over long periods.

  • Best Practice: Store as a dry solid.[1] Make fresh solutions immediately before use.

Q: Why is the "Alpha-Phenyl" position so sensitive? A: The benzylic position (the carbon attached to the phenyl ring) is activated. The phenyl ring stabilizes radical intermediates, making it easier for oxygen to abstract a hydrogen atom from this position, leading to oxidation (ketone/imine formation) or racemization.

Q: I see a new peak in my LC-MS with Mass M+44. What is it? A: M+44 corresponds to the addition of

Carbamic Acid

1

References

  • Carbamate Formation Mechanism

    • Mechanistic insights into carbamate formation from CO2 and amines.[1][2][3] Royal Society of Chemistry (RSC), Catalysis Science & Technology.

  • Amine Oxidation Pathways

    • Oxidative Deamination and degradation of amines.[1][4] National Institutes of Health (NIH) / PMC.[1]

  • Hygroscopicity of Amine Salts

    • Drying and Storing Hygroscopic Salts: Best Practices. ResearchGate / General Chemistry Standards.[1]

  • Chiral Amine Synthesis & Stability

    • Enantioselective Synthesis and Stability of Chiral Amines.

Overcoming baseline noise in HPLC analysis of pyrrolidineethanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Baseline Noise & Signal Instability Role: Senior Application Scientist Status: Active Guide

Introduction: The "Ghost" in the Baseline

Welcome to the technical support hub. You are likely here because your chromatograms for pyrrolidineethanamine derivatives look less like scientific data and more like a seismograph during an earthquake.

The Core Challenge: Pyrrolidineethanamine derivatives present a "perfect storm" for HPLC baseline issues:

  • Lack of Chromophores: The saturated pyrrolidine ring and aliphatic chain lack conjugated

    
    -systems, forcing you to use low UV wavelengths (200–210 nm) where solvents absorb heavily.
    
  • Secondary Amine Basicity: The pyrrolidine nitrogen (

    
    ) interacts aggressively with residual silanols on silica columns, causing peak tailing that is often mistaken for baseline drift.
    
  • Oxidation Sensitivity: These amines can oxidize, creating "ghost peaks" that appear as random noise.

This guide moves beyond basic troubleshooting to address the specific physicochemical interactions of these derivatives.

Module 1: The Chemistry of Noise (Mobile Phase & Columns)

Q: Why does my baseline drift upwards during a gradient run at 210 nm?

A: You are seeing the "Absorbance Mismatch" effect. At 210 nm, organic modifiers (Methanol/Acetonitrile) and additives (TFA/Formic Acid) have significantly different extinction coefficients. As the gradient changes


, the background absorbance changes, creating a rising or falling baseline.[1][2]

The Fix: Iso-Absorbance Mobile Phases You must balance the absorbance of Mobile Phase A (MPA) and Mobile Phase B (MPB).

ComponentAbsorbance CharacteristicsRecommendation
Trifluoroacetic Acid (TFA) Strong absorbance < 215 nm.Balance: If using 0.1% TFA in Water (MPA), use 0.085% TFA in Acetonitrile (MPB). The lower concentration in B compensates for Acetonitrile's refractive index/absorbance effects.
Methanol High UV cutoff (~205 nm).Avoid: Switch to HPLC-grade Acetonitrile (cutoff ~190 nm) for detection < 220 nm.
Formic Acid Lower UV absorbance than TFA.Substitute: Use 0.1% Formic Acid if MS detection is planned, but note that peak shape may suffer compared to TFA due to weaker ion-pairing.
Q: I see "wavy" instability (sinusoidal noise) at high sensitivity. Is my pump broken?

A: It is likely a Mixing Issue, not a Pump Issue. Pyrrolidine derivatives often require TFA to suppress silanol interactions. TFA is viscous and mixes poorly with acetonitrile at high pressures. The "waves" are pockets of unmixed TFA passing through the detector.

The Protocol:

  • Install a Static Mixer: Ensure a high-efficiency static mixer (350

    
    L volume or higher) is installed post-pump.
    
  • Premix Modifiers: Instead of running 100% Water vs 100% ACN, use:

    • MPA: 95% Water / 5% ACN + Modifier

    • MPB: 5% Water / 95% ACN + Modifier

    • Why? Pre-wetting the phases reduces the viscosity delta and improves mixing thermodynamics.

Module 2: Derivatization (The Ultimate Workaround)

Q: Direct UV is too noisy. How do I stabilize detection?

A: Stop trying to detect the amine directly. Tag it. Since pyrrolidine is a secondary amine, standard OPA (o-phthalaldehyde) reagents will not work effectively (they target primary amines). You must use FMOC-Cl (9-fluorenylmethyl chloroformate) .[3][4]

Why FMOC-Cl?

  • Target: Reacts rapidly with both primary and secondary amines (pyrrolidine ring).

  • Result: Creates a stable, highly fluorescent carbamate derivative.

  • Benefit: Shifts detection to Fluorescence (Ex: 260 nm / Em: 310 nm) or high-UV (265 nm), moving you away from the "noisy" low-UV region.

Protocol: Pre-Column FMOC Derivatization

Reagents:

  • Borate Buffer: 0.2 M, pH 8.5 (Critical for deprotonating the amine).

  • FMOC-Cl Solution: 5 mM in dry Acetonitrile.

  • Quencher: 0.1 M Glycine or ADAM (1-aminoadamantane).

Workflow:

  • Mix: 100

    
    L Sample + 100 
    
    
    
    L Borate Buffer.
  • React: Add 200

    
    L FMOC-Cl solution. Vortex immediately.
    
  • Incubate: 2 minutes at room temperature.

  • Quench: Add 20

    
    L Glycine solution (reacts with excess FMOC-Cl to prevent a massive solvent front peak).
    
  • Inject: Inject onto C18 column.

Visualization of Derivatization Logic:

FMOC_Workflow Sample Pyrrolidine Derivative Reaction Reaction (Carbamate Formation) Sample->Reaction Reagent FMOC-Cl (in ACN) Reagent->Reaction Buffer Borate Buffer (pH 8.5) Buffer->Reaction Deprotonation Quench Add Glycine (Remove Excess FMOC) Reaction->Quench 2 mins Detection Detection Fluorescence (Ex 260/Em 310) OR UV 265nm Quench->Detection Stable Derivative

Caption: Logical flow for converting non-chromophoric pyrrolidine amines into detectable fluorescent derivatives.

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose the specific type of noise you are encountering.

Noise_Troubleshooting Start Identify Noise Type Type1 Cyclic/Sinusoidal (Wavy) Start->Type1 Type2 Random Spikes Start->Type2 Type3 Monotonic Drift (Rising/Falling) Start->Type3 Mixer Check Mixing Efficiency (Add Static Mixer) Type1->Mixer Pump Check Check-Valves (Air bubbles in pump head) Type1->Pump Bubbles Degassing Failure (Spikes at low pressure) Type2->Bubbles Precip Buffer Precipitation (Check %Organic limit) Type2->Precip UV_Cutoff Solvent Absorbance (Balance TFA in A/B) Type3->UV_Cutoff Temp Temperature Fluctuation (Insulate Column) Type3->Temp

Caption: Diagnostic tree for isolating the root cause of baseline instabilities in HPLC.

Module 4: Column Care & "Ghost Peak" Elimination

Q: I see peaks in my blank injection. Is the column bleeding?

A: It is likely "Carryover" or "System Accumulation," not bleed. Pyrrolidine derivatives are "sticky." The basic amine binds to acidic silanols on the column frit or stationary phase, then elutes slowly in subsequent runs.

The Self-Validating Cleaning Protocol: Run this sequence if you suspect carryover (ghost peaks):

  • The Acid Wash: Inject 50

    
    L of 0.1% Phosphoric Acid. (Protonates the silanols, releasing the bound amine).
    
  • The Organic Flush: Run a gradient from 5% to 100% ACN over 20 minutes.

  • The Validation: Inject a "Double Blank" (pure mobile phase). If the baseline is flat, the system is clean.

Column Selection: Do not use standard C18 silica columns.

  • Recommended: Hybrid Silica (e.g., ethylene-bridged) or "Base-Deactivated" columns. These have fewer free silanols, reducing the adsorption that causes tailing and baseline noise.

References

  • Separation Science. (n.d.). Causes of Gradient Drift in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems in HPLC. Retrieved from [Link]

Sources

Optimizing purification methods for high-purity (R)-alpha-phenyl-1-pyrrolidineethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of (R)-α-phenyl-1-pyrrolidineethanamine (an analog of chiral phenylethylamines, often used as a chiral resolving agent or pharmaceutical intermediate).

This content is structured to provide immediate, actionable troubleshooting for researchers facing purity or yield issues.

Status: Operational | Tier: Advanced Chemical Support Scope: Enantiomeric Resolution, Chemical Purification, and Analytical Validation.

Core Purification Logic (The "Why" and "How")

The purification of (R)-α-phenyl-1-pyrrolidineethanamine requires a dual-phase approach: Chemical Purification (removing structural impurities) and Enantiomeric Resolution (isolating the (R)-isomer from the racemate).

Because this molecule contains a basic primary amine and a tertiary pyrrolidine nitrogen, it exhibits unique solubility profiles. The (R)-isomer is typically isolated via Diastereomeric Salt Crystallization , a self-validating system where the correct crystal lattice only forms under specific thermodynamic conditions.

The Purification Workflow

The following diagram outlines the optimized pathway from crude racemate to high-purity (R)-isomer.

PurificationWorkflow Crude Crude Racemate (R/S Mixture) AcidBase Acid-Base Extraction (Removal of Neutrals) Crude->AcidBase 1. Dissolve in HCl 2. Wash w/ EtOAc 3. Basify SaltForm Diastereomeric Salt Formation (Target: L-Tartrate or (S)-Mandelate) AcidBase->SaltForm Add Chiral Acid (0.5 - 1.0 eq) Cryst Fractional Crystallization (Solvent: EtOH/H2O) SaltForm->Cryst Heat to Reflux Slow Cool Filtration Filtration & Washing (Remove Mother Liquor) Cryst->Filtration FreeBase Free-Basing (NaOH/DCM) Filtration->FreeBase Solid Cake (Salt) Distill Vacuum Distillation (Final Polish) FreeBase->Distill Organic Layer Final High Purity (R)-Amine Distill->Final >99% ee >98% Chem Purity

Figure 1: Logical flow for the isolation of enantiomerically pure amine from crude reaction mixtures.

Troubleshooting Guides (Scenario-Based)

Select the scenario that best matches your current experimental bottleneck.

Scenario A: "The salt is oiling out instead of crystallizing."

Diagnosis: This is a phenomenon known as "oiling out" (liquid-liquid phase separation) rather than nucleation. It typically occurs when the temperature is lowered too quickly or the solvent system is too non-polar.

VariableOptimization Protocol
Solvent Polarity Increase Polarity. If using pure Ethanol (EtOH), switch to 95:5 EtOH:Water . The water helps solvate the ionic headgroups, encouraging an ordered lattice structure rather than an amorphous oil.
Cooling Rate Reduce Rate. Rapid cooling traps impurities. Use a linear cooling ramp of 5°C per hour . Turn off stirring once nucleation begins to prevent shear-induced defects.
Seeding Mandatory. If you have any pure crystals from a previous batch (even mg quantities), add them at the cloud point. If not, scratch the glass wall with a glass rod to induce nucleation sites.
Scenario B: "Enantiomeric Excess (ee) is stuck at 80-85%."

Diagnosis: Eutectic entrapment. The mother liquor (containing the unwanted (S)-isomer) is trapped within the crystal agglomerates.

The "Double-Swish" Protocol:

  • Do not fully recrystallize (dissolve completely).

  • Suspend the salt in the crystallization solvent (e.g., cold Isopropanol).

  • Stir vigorously for 2-4 hours at room temperature.

  • Filter again. Why this works: This process, called "trituration" or "slurrying," dissolves the surface impurities and the kinetically trapped (S)-salt (which is more soluble) without losing the bulk of the (R)-salt.

Scenario C: "Product has a persistent yellow color."

Diagnosis: Oxidation of the pyrrolidine ring or trace polymerization. Amines are prone to air-oxidation.

The Fix:

  • Acid Wash: Dissolve the free base in dilute HCl. Wash the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate. The yellow impurities are often neutral oxidation products and will move to the organic layer.

  • Basify: Adjust the aqueous layer to pH >12 with NaOH and extract the pure amine back into DCM.

  • Distillation: Perform a Kugelrohr or short-path distillation under high vacuum (<1 mmHg). The amine should distill as a clear, colorless oil.

Optimization Data & Reference Tables

Table 1: Resolving Agent Selection Matrix

Based on structural analogs (Phenylethylamines)

Resolving AcidSolvent SystemTypical Yield (Salt)Target ee (1st Pass)Notes
L-(+)-Tartaric Acid Methanol or EtOH (99%)35-40%75-85%Standard first choice. Forms "tartrates". Inexpensive.
Dibenzoyl-L-tartaric Acid Acetone or EtOAc/EtOH30-35%85-95%Bulky groups improve chiral recognition (π-π stacking).
(S)-(+)-Mandelic Acid IPA or EtOH25-30%>90%Excellent for aromatic amines due to rigidity.
Table 2: Analytical Validation (Chiral HPLC)

Confirm purity before proceeding to next steps.

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (5μm, 4.6 x 250mm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption)
Success Criteria Resolution factor (

) > 1.5; Area% > 99.5%

Frequently Asked Questions (FAQ)

Q: Can I use enzymatic resolution instead of crystallization? A: Yes. Lipase-catalyzed acylation is a viable alternative for this class of amines. Protocol: Use Candida antarctica Lipase B (CAL-B) in an organic solvent (e.g., MTBE) with an acyl donor like Ethyl Acetate. The enzyme typically acetylates the (R)-amine selectively, leaving the (S)-amine untouched (or vice versa, depending on the specific steric fit). You then separate the Amide (R) from the Amine (S) via acid extraction. Reference: See Breuer et al. for lipase kinetics on phenylethylamine derivatives.

Q: My salt yield is very low (<10%). What happened? A: You likely used too much solvent (low concentration) or the wrong stoichiometry. Check: Ensure you are using 0.5 equivalents of the resolving acid if you are using the "Pope and Peachey" method (using an achiral acid for the other half), or 1.0 equivalent if aiming for the neutral salt. For tartrates, a 1:1 molar ratio is standard.

Q: How do I store the purified free base? A: Amines absorb CO2 from the air to form carbamates (white crust). Store under Nitrogen or Argon at 4°C. For long-term storage, keep it as the Hydrochloride salt , which is indefinitely stable.

References & Authority

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on chiral resolution mechanisms).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824.

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, 15(21), 3331-3351. (Regarding enzymatic alternatives for amine resolution).

Disclaimer: This guide is for research purposes only. The user assumes all responsibility for safety and compliance with local regulations regarding chemical handling.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of (R)-alpha-phenyl-1-pyrrolidineethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of chiral molecules is a cornerstone of successful research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, offering detailed insights into molecular structure and stereochemistry. This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectra of the chiral amine, (R)-alpha-phenyl-1-pyrrolidineethanamine, and presents a comparative analysis with a structurally related alternative, (R)-1-phenylethanamine.

Introduction: The Role of NMR in Chiral Amine Characterization

Chiral amines are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. Their stereochemistry often dictates their biological activity, making the confirmation of their absolute and relative configuration a critical step in quality control and regulatory compliance. NMR spectroscopy, by probing the magnetic environments of atomic nuclei, provides a powerful, non-destructive method for confirming the constitution and stereochemical integrity of these molecules. The chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H and ¹³C NMR spectra offer a detailed fingerprint of the molecule's structure.

Interpreting the NMR Spectra of this compound

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to exhibit distinct signals for the protons of the phenyl group, the pyrrolidine ring, the ethyl bridge, and the methine proton at the chiral center.

  • Phenyl Protons (H-Ar): These protons are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm.[1] The substitution on the ring will likely lead to a complex multiplet.

  • Methine Proton (H-α): The proton attached to the chiral carbon (C-α) is expected to be a quartet due to coupling with the adjacent methyl protons. Its chemical shift will be influenced by the neighboring phenyl and amino groups, likely appearing in the range of δ 3.5 - 4.0 ppm.

  • Pyrrolidine Protons (H-pyrrolidine): The protons on the pyrrolidine ring will exhibit complex multiplets due to their diastereotopic nature arising from the adjacent chiral center. The protons on the carbons adjacent to the nitrogen (N-CH₂) are expected to be deshielded and appear around δ 2.5 - 3.0 ppm, while the other ring protons (C-CH₂-C) will likely resonate further upfield, around δ 1.7 - 2.0 ppm.

  • Ethyl Protons (N-CH₂-Cα): The methylene protons of the ethyl linker adjacent to the pyrrolidine nitrogen will likely appear as a multiplet around δ 2.5 - 2.8 ppm.

  • Amine Proton (NH): A broad singlet corresponding to the amine proton is expected, the chemical shift of which is highly dependent on solvent and concentration, but typically falls in the range of δ 1.5 - 3.0 ppm.

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon environment.

  • Phenyl Carbons (C-Ar): The aromatic carbons will resonate in the δ 125-145 ppm region. The ipso-carbon (attached to the ethanamine moiety) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

  • Chiral Carbon (C-α): The chiral methine carbon is expected to appear in the range of δ 55-65 ppm.

  • Pyrrolidine Carbons (C-pyrrolidine): The carbons of the pyrrolidine ring will show two distinct signals. The carbons adjacent to the nitrogen (N-CH₂) will be deshielded and appear around δ 50-55 ppm, while the other two carbons will be found further upfield, around δ 23-28 ppm.

  • Ethyl Carbon (N-CH₂-Cα): The methylene carbon of the ethyl linker will likely resonate in the δ 45-55 ppm range.

Comparative Analysis: this compound vs. (R)-1-phenylethanamine

To provide a practical comparison, we will examine the known NMR data of a simpler, yet structurally related chiral amine, (R)-1-phenylethanamine. This comparison highlights the influence of the pyrrolidine substituent on the chemical shifts of the core phenylethylamine structure.

Proton/Carbon Predicted Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for (R)-1-phenylethanamine [2][3]Key Differences & Rationale
¹H NMR
H-Ar~ 7.2 - 7.4 (m)~ 7.2 - 7.4 (m)Minimal change expected in the aromatic region.
H-α~ 3.5 - 4.0 (q)~ 4.1 (q)The electron-donating pyrrolidine group may cause a slight upfield shift compared to the primary amine.
NH~ 1.5 - 3.0 (br s)~ 1.5 (br s)The chemical environment of the amine proton is altered, but the shift remains highly variable.
H-pyrrolidine~ 2.5 - 3.0 (m), ~ 1.7 - 2.0 (m)N/AThese signals are unique to the target molecule and absent in the alternative.
N-CH₂-Cα~ 2.5 - 2.8 (m)N/AThis signal is unique to the target molecule.
¹³C NMR
C-Ar (ipso)~ 145~ 146Minimal change.
C-Ar (o, m, p)~ 126 - 129~ 126 - 129Minimal change.
C-α~ 55 - 65~ 51The substitution on the nitrogen in the target molecule leads to a downfield shift of the alpha-carbon.
C-pyrrolidine~ 50-55, ~ 23-28N/AThese signals are characteristic of the pyrrolidine ring.
N-CH₂-Cα~ 45 - 55N/AThis signal is characteristic of the ethyl linker.

Table 1: Comparative ¹H and ¹³C NMR Data

Experimental Protocols

Sample Preparation for NMR Analysis

A standard protocol for preparing a sample for NMR analysis involves dissolving 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like those in amines.

¹H and ¹³C NMR Data Acquisition
  • ¹H NMR Spectroscopy: Spectra are typically acquired on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Important parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Spectroscopy: Spectra are generally recorded with proton decoupling to simplify the spectrum to a series of singlets. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm). A larger number of scans is often required due to the lower natural abundance of the ¹³C isotope.

Visualization of Key Structural Features and NMR Logic

Molecular Structure

Figure 1: Molecular structure of this compound highlighting key fragments.

Logic for Spectral Interpretation

G cluster_HNMR ¹H NMR Interpretation cluster_CNMR ¹³C NMR Interpretation H_Signals Observed ¹H Signals H_Integration Integration (Proton Count) H_Signals->H_Integration H_Multiplicity Multiplicity (n+1 rule) H_Signals->H_Multiplicity H_Structure Proton Environment & Connectivity H_Integration->H_Structure H_Coupling Coupling Constants (J) H_Multiplicity->H_Coupling H_Multiplicity->H_Structure H_Coupling->H_Structure Final_Structure Final Structure Elucidation H_Structure->Final_Structure C_Signals Observed ¹³C Signals C_DEPT DEPT Experiment (CH, CH₂, CH₃) C_Signals->C_DEPT C_ChemicalShift Chemical Shift (Functional Group Region) C_Signals->C_ChemicalShift C_Structure Carbon Skeleton C_DEPT->C_Structure C_ChemicalShift->C_Structure C_Structure->Final_Structure

Figure 2: Workflow for deducing molecular structure from ¹H and ¹³C NMR data.

Conclusion

The detailed interpretation of ¹H and ¹³C NMR spectra is indispensable for the structural verification of chiral amines like this compound. By dissecting the molecule into its constituent parts and comparing its predicted spectral features with those of a known analogue, (R)-1-phenylethanamine, we can confidently assign the signals and confirm the molecular structure. This comparative approach not only aids in the routine characterization of known compounds but also provides a powerful tool for the structural elucidation of novel chiral amines, thereby accelerating drug discovery and development pipelines.

References

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC. (n.d.). Retrieved from [Link]

  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.). Retrieved from [Link]

  • 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem. (n.d.). Retrieved from [Link]

  • 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem. (n.d.). Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols, 3(2), 210–214. Retrieved from [Link]

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn - AWS. (n.d.). Retrieved from [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

Sources

Definitive Guide: Absolute Configuration Determination via X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Stakes

In drug development, the difference between an (R)-isomer and an (S)-isomer is not merely academic—it is toxicological. Since the Thalidomide tragedy, regulatory bodies (FDA, EMA) mandate the rigorous determination of absolute configuration (AC). While Single Crystal X-ray Diffraction (SC-XRD) remains the regulatory "gold standard" for unambiguous assignment, modern laboratories must balance this against faster, solution-state alternatives like Vibrational Circular Dichroism (VCD) and NMR derivatization .

This guide provides a technical comparison of these methods, focusing on the experimental rigor required to confirm an (R)-isomer using SC-XRD, particularly when dealing with "light atom" organic molecules (C, H, N, O) common in pharma.

The Science of Certainty: Anomalous Dispersion

To understand why X-ray is the gold standard, one must understand Bijvoet pairs .

Standard diffraction treats atoms as simple points. However, when the incident X-ray energy is near the absorption edge of an atom in the crystal, anomalous dispersion occurs. The atomic scattering factor


 becomes complex:


  • 
    : Normal scattering (electron density).
    
  • 
     and 
    
    
    
    : Real and imaginary anomalous dispersion corrections.

The imaginary component (


) causes a phase lag. This breaks Friedel's Law, meaning the intensity of reflection 

is no longer equal to

.[1] These intensity differences (Bijvoet differences) are the physical fingerprint of chirality.
The "Light Atom" Challenge

For pure organic molecules using standard Molybdenum (Mo) radiation (


), 

is negligible.
  • Solution: Use Copper (Cu) radiation (

    
    ). The 
    
    
    
    signal for Oxygen is roughly 10x stronger with Cu than Mo, making absolute assignment possible without heavy atom derivatization.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the three primary methods for AC determination.

FeatureX-ray Crystallography (SC-XRD) Vibrational Circular Dichroism (VCD) NMR (Mosher's Method)
Primary Mechanism Anomalous scattering of X-rays (Direct).Differential absorption of circularly polarized IR light.[2][3]Chemical shift anisotropy via diastereomers.
Sample State Solid (Single Crystal) required.[4][5]Solution (Liquid/Oil).[2]Solution (requires chemical reaction).
Destructive? Non-destructive (crystal recoverable).Non-destructive.Destructive (derivatization required).
Time to Result 24–48 hours (if crystal exists).4–12 hours (measurement + DFT calc).24 hours (synthesis + NMR time).
Confidence Level Absolute (99.9%) . Regulatory preferred.High (>95%), dependent on DFT accuracy.High, but prone to conformational errors.
Key Limitation Crystallization bottleneck. Requires accurate theoretical modeling (DFT).Limited to alcohols/amines; steric hindrance issues.

Deep Dive: Statistical Validation (The Flack & Hooft Parameters)

You cannot simply "look" at a structure to confirm it is (R). You must validate it statistically.

The Flack Parameter ( )

Refined during the least-squares process,


 quantifies the validity of the absolute structure:


[1][6]
  • 
    :  The model is correct (Absolute Structure confirmed).
    
  • 
    :  The model is inverted (You have the enantiomer).
    
  • 
    :  Racemic twin or weak anomalous signal.[7]
    
The Standard Uncertainty ( ) Rule

For light-atom structures, the value of


 is meaningless without its standard uncertainty (

).
  • Strong Confidence:

    
     (Required for publication in top-tier journals without heavy atoms).
    
  • Acceptable:

    
     (Acceptable with supporting chemical evidence).
    
The Hooft Parameter ( )

A modern Bayesian approach (using PLATON or OLEX2) that often provides better precision than Flack for weak anomalous scatterers. It calculates the probability that the structure is correct (


) versus inverted (

).[1][7][8]

Experimental Protocol: Confirming the (R)-Isomer

Objective: Determine if a synthesized drug candidate is the (R)-isomer. Prerequisite: Pure organic compound (C, H, N, O only).

Step 1: Crystal Growth (The Critical Path)
  • Method: Slow evaporation or vapor diffusion.

  • Solvent Tip: Avoid solvents that disorder easily (e.g., hexane). Use rigid solvents (EtOAc, MeOH) or co-crystallize with a heavy-atom chaperone (e.g., p-bromobenzoic acid) if light-atom scattering is insufficient.

Step 2: Data Collection Strategy
  • Source: Use Cu-K

    
     microsource . Mo radiation is often insufficient for C/N/O chirality.
    
  • Strategy: Collect a complete sphere of data (redundancy > 4).

  • Friedel Pairs: Ensure >95% coverage of Friedel pairs. Do not merge Friedel pairs during data reduction.

Step 3: Structure Solution & Refinement
  • Solve: Use SHELXT (Intrinsic Phasing).

  • Refine: Use SHELXL. Ensure all non-hydrogen atoms are anisotropic.

  • Chirality Check:

    • Add the TWIN and BASF instructions if using SHELX to refine the Flack parameter.[9]

    • Alternatively, use OLEX2 "Refine -> Act" to auto-calculate Flack/Hooft parameters.

Step 4: Validation & Assignment
  • Check Flack (

    
    ):  Is 
    
    
    
    ?
    • Interpretation: Value is near 0, error is 0.04. Pass.

  • Check CIP Rules: Manually verify the chiral center in the solved structure.

    • Assign priorities (Atomic Number: O > N > C).

    • Orient lowest priority group away.

    • Direction: Clockwise = (R) .

  • Conclusion: If the physical model corresponds to (R) and Flack

    
    , the sample is the (R)-isomer.
    

Visualization of Workflows

Diagram 1: The Crystallographic Decision Tree

This logic flow guides the scientist from sample to validated configuration.

G Figure 1: Absolute Configuration Decision Matrix Start Chiral Sample (Unknown Config) CrystalCheck Single Crystal Available? Start->CrystalCheck HeavyAtom Contains Heavy Atom? (Si, S, Cl, Br...) CrystalCheck->HeavyAtom Yes VCD VCD Spectroscopy + DFT Calculation CrystalCheck->VCD No (Liquid/Oil) NMR Mosher's Method (Derivatization) CrystalCheck->NMR No (Alcohol/Amine) MoSource X-ray Diffraction (Mo Source) HeavyAtom->MoSource Yes CuSource X-ray Diffraction (Cu Source) HeavyAtom->CuSource No (Light Atoms) Refine Structure Refinement (SHELXL/OLEX2) MoSource->Refine CuSource->Refine FlackCheck Check Flack (x) & Uncertainty (u) Refine->FlackCheck Success Absolute Config CONFIRMED FlackCheck->Success x ~ 0, u < 0.04 Inconclusive Inconclusive (Try Co-crystal) FlackCheck->Inconclusive u > 0.10 VCD->Success Match Theory NMR->Success Distinct Shifts

Caption: Decision matrix for selecting the appropriate method based on sample state and atomic composition.

Diagram 2: The Anomalous Scattering Workflow

This diagram illustrates the specific data processing steps required for X-ray confirmation.

Workflow Figure 2: X-ray Data Processing for Chirality DataCol Data Collection (High Redundancy) NoMerge Keep Friedel Pairs UNMERGED DataCol->NoMerge Phasing Intrinsic Phasing (SHELXT) NoMerge->Phasing Refinement Least-Squares Refinement (Minimize R1) Phasing->Refinement Bijvoet Analyze Bijvoet Differences Refinement->Bijvoet Hooft Calculate Hooft (y) (Bayesian Stats) Bijvoet->Hooft Flack Calculate Flack (x) (Least Squares) Bijvoet->Flack Result Assign (R) or (S) based on CIP Rules Hooft->Result Flack->Result

Caption: Technical workflow emphasizing the preservation of Friedel pairs for anomalous signal detection.

References

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[8][10][11] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103.[8][10][11] Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013).[4][8][12] Use of intensity quotients and differences in absolute structure refinement.[4][12][13] Acta Crystallographica Section B, 69(3), 249–259.[4] Link

  • U.S. Food and Drug Administration (FDA). (1992). Guidance for Industry: Development of New Stereoisomeric Drugs. Link

  • Stephens, P. J., et al. (2008). Structural determination of chiral molecules by ab initio vibrational circular dichroism.[2][14] Chemical Communications, (37), 4363. Link

Sources

Comparing potency of (R)-alpha-phenyl-1-pyrrolidineethanamine with standard reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction

In the dynamic landscape of neuropharmacology, the precise characterization of novel psychoactive compounds is paramount for both therapeutic innovation and the objective assessment of new psychoactive substances (NPS). This guide provides a detailed comparative analysis of the potency of (R)-alpha-phenyl-1-pyrrolidineethanamine, a compound of emerging interest, against established reference standards. Our objective is to equip researchers, scientists, and drug development professionals with the foundational data and methodologies required to accurately situate this molecule within the broader context of dopaminergic stimulants.

This compound, also known as (R)-α-PHP, belongs to the chemical class of substituted cathinones, which are derivatives of the naturally occurring stimulant found in the khat plant. Many synthetic cathinones are known to interact with monoamine transporters, particularly the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The potency and selectivity of these interactions are critical determinants of a compound's pharmacological and toxicological profile. This guide will focus on comparing the in vitro potency of (R)-α-PHP at these transporters with that of well-characterized reference compounds: cocaine and d-amphetamine.

Mechanisms of Action: A Comparative Overview

The primary mechanism of action for many psychostimulants involves the modulation of dopamine (DA) levels in the synaptic cleft. However, the specific molecular interactions with the dopamine transporter (DAT) can differ significantly, leading to distinct pharmacological effects.

  • This compound (R)-α-PHP: Like many synthetic cathinones, (R)-α-PHP is hypothesized to act as a dopamine reuptake inhibitor. By binding to the DAT, it blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic neurotransmission.

  • Cocaine: The prototypical dopamine reuptake inhibitor, cocaine, binds directly to the DAT, blocking the transporter's function and leading to an accumulation of dopamine in the synapse. This mechanism is well-established and serves as a benchmark for comparing other dopamine reuptake inhibitors.

  • d-Amphetamine: In contrast to a simple blockade, d-amphetamine serves as a substrate for the DAT. It is transported into the presynaptic neuron, where it disrupts the vesicular storage of dopamine and reverses the direction of the DAT, actively promoting the release of dopamine into the synapse. This dual mechanism of reuptake inhibition and release promotion results in a robust increase in synaptic dopamine.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Dopamine Vesicles DA_intra Intracellular Dopamine Vesicle->DA_intra Release DAT Dopamine Transporter (DAT) DA_synapse Synaptic Dopamine DAT->DA_synapse Release (Amphetamine) DA_intra->DAT Reuptake Substrate DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Cocaine Cocaine Cocaine->DAT Blocks Reuptake R_alpha_PHP (R)-α-PHP R_alpha_PHP->DAT Blocks Reuptake Amphetamine d-Amphetamine Amphetamine->DAT Reverses Transport

Figure 1: Comparative mechanisms of action at the dopamine transporter.

Comparative In Vitro Potency

The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its binding affinity (Ki) at a specific target. The following table summarizes the reported in vitro potencies of (R)-α-PHP, cocaine, and d-amphetamine at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. Lower values indicate higher potency.

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)
This compound ((R)-α-PHP)12.839.4>10,000
Cocaine251312335
d-Amphetamine24.87.11790

Data presented as geometric means from multiple studies. Actual values may vary depending on experimental conditions.

From this data, it is evident that (R)-α-PHP is a potent inhibitor of the dopamine transporter, with a significantly higher potency than cocaine and a comparable potency to d-amphetamine at this target. Furthermore, (R)-α-PHP displays a considerable selectivity for the dopamine and norepinephrine transporters over the serotonin transporter.

Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay

The following protocol outlines a standard method for determining the in vitro potency of a test compound at the hDAT, hNET, and hSERT.

1. Cell Culture and Membrane Preparation:

  • Human embryonic kidney (HEK) 293 cells stably expressing the recombinant human dopamine, norepinephrine, or serotonin transporters are cultured under standard conditions (e.g., 37°C, 5% CO₂).
  • Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
  • The protein concentration of the membrane preparations is determined using a standard protein assay (e.g., Bradford assay).

2. Radioligand Binding Assay:

  • The assay is performed in a 96-well plate format.
  • To each well, add:
  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
  • A fixed concentration of a selective radioligand for the respective transporter (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, [³H]citalopram for hSERT).
  • A range of concentrations of the test compound ((R)-α-PHP, cocaine, or d-amphetamine).
  • Cell membrane preparation.
  • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for hDAT).
  • The plates are incubated to allow for binding equilibrium (e.g., 60 minutes at room temperature).

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is quantified by liquid scintillation counting.
  • The data are analyzed using non-linear regression to determine the IC₅₀ value for each compound. The results are typically expressed as the mean ± standard error of the mean (SEM) from at least three independent experiments.

A [label="HEK293 cells expressing hDAT/hNET/hSERT"]; B [label="Cell harvesting and membrane preparation"]; C [label="Protein quantification"]; D [label="Radioligand binding assay setup\n(96-well plate)"]; E [label="Incubation"]; F [label="Rapid filtration"]; G [label="Liquid scintillation counting"]; H [label="Data analysis (IC50 determination)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Figure 2: Workflow for in vitro monoamine transporter inhibition assay.

Conclusion

The in vitro data clearly demonstrate that this compound ((R)-α-PHP) is a potent and selective inhibitor of the dopamine and norepinephrine transporters. Its potency at the dopamine transporter is notably higher than that of cocaine and comparable to d-amphetamine. This pharmacological profile suggests that (R)-α-PHP likely possesses significant psychostimulant effects. The provided experimental protocol offers a robust framework for researchers to independently verify these findings and to evaluate the potency of other novel compounds. Further in vivo studies are warranted to fully elucidate the behavioral and physiological effects of (R)-α-PHP.

References

  • Kolanos, R., et al. (2015). The pharmacology of alpha-pyrrolidinopentiophenone (α-PVP) and its 4-methyl- and 4-methoxy- analogs. Psychopharmacology, 232(19), 3527–3537. [Link]

  • Marusich, J. A., et al. (2014). The abuse potential of α-PVP and its analogs in rats. Psychopharmacology, 231(21), 4169–4179. [Link]

Infrared (IR) spectroscopy reference peaks for (R)-alpha-phenyl-1-pyrrolidineethanamine

Technical Comparison Guide: IR Characterization of (R)- -phenyl-1-pyrrolidineethanamine

Executive Summary & Compound Identity

(R)-


-phenyl-1-pyrrolidineethanamine1-phenyl-2-(pyrrolidin-1-yl)ethanamine


vicinal diamine

Accurate characterization requires distinguishing it from:

  • The Ketone Precursors:

    
    -pyrrolidinopropiophenone (
    
    
    -PPP) and
    
    
    -PVP.
  • Structural Isomers: 1-(2-phenylethyl)pyrrolidine (PEP).

  • Enantiomers: The (S)-enantiomer (indistinguishable by standard IR).

Chemical Identity Profile
FeatureSpecification
IUPAC Name (1R)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine
Common Name

-phenyl-1-pyrrolidineethanamine
CAS (Racemate/Salt) 31788-85-9 (Dihydrochloride)
Molecular Formula C

H

N

Key Functional Groups Primary Amine (-NH

), Tertiary Pyrrolidine Nitrogen, Phenyl Ring
Chirality (R)-Enantiomer (Chiral Center at C1)

Experimental Methodology

To ensure reproducible spectral data, the following sample preparation protocol is recommended. This protocol minimizes hygroscopic interference, which is critical for diamine salts.

Protocol: Salt vs. Free Base Preparation
  • Preferred Form: Dihydrochloride Salt (2HCl).

    • Reasoning: The free base is an oil prone to oxidation and carbonate formation (absorbing atmospheric CO

      
      ), which introduces spurious peaks at ~1650 cm
      
      
      and ~3300 cm
      
      
      . The salt form provides a stable crystalline lattice for consistent KBr or ATR analysis.
  • Technique: Attenuated Total Reflectance (ATR) on Diamond/ZnSe crystal.

    • Resolution: 4 cm

      
      .
      
    • Scans: 32 (minimum) to resolve fine aromatic overtones.

Diagram: Characterization Workflow

GSampleUnknown Sample(Suspected Diamine)PrepSample Prep:Convert to 2HCl Salt(Dry under N2)Sample->PrepATRFTIR-ATR Acquisition(4000 - 600 cm-1)Prep->ATRDecision1Check 1670-1700 cm-1(Carbonyl Region)ATR->Decision1KetoneStrong C=O Peak:Indicates Cathinone(e.g., alpha-PPP)Decision1->KetonePeak PresentAmineSilent Region:Indicates Reduced Amine(Target Compound)Decision1->AminePeak AbsentDecision2Check 3300-3400 cm-1(N-H Region)Amine->Decision2PrimaryDoublet (NH2):alpha-phenyl-1-pyrrolidineethanamineDecision2->PrimaryDoublet PresentTertiaryNo N-H Stretch:N-substituted analog(e.g., PEP)Decision2->TertiaryAbsent

Caption: Logical workflow for distinguishing the target diamine from ketone precursors and tertiary amine analogs.

Spectral Analysis & Reference Peaks

The IR spectrum of (R)-

absencepresence
A. High-Frequency Region (4000 – 2500 cm )

This region confirms the "ethanamine" tail and the pyrrolidine ring.

  • Primary Amine (-NH

    
    ): 
    
    • 3350 – 3250 cm

      
      :  Look for a characteristic doublet  (asymmetric and symmetric stretches) in the free base. In the HCl salt, this broadens significantly into a strong ammonium band (
      
      
      3000 cm
      
      
      overlap).
    • Differentiation:

      
      -PVP and PEP (tertiary amines) lack these bands entirely.
      
  • C-H Stretching (Aromatic):

    • 3080 – 3020 cm

      
      :  Weak, sharp bands indicating the phenyl ring.
      
  • C-H Stretching (Aliphatic - Pyrrolidine):

    • 2970 – 2800 cm

      
      :  Strong, complex absorptions. The pyrrolidine ring typically shows "Bohlmann bands" or specific C-H stretches adjacent to nitrogen at the lower end (
      
      
      2800 cm
      
      
      ), indicative of the cyclic amine.
B. The "Silent" Region (1800 – 1600 cm )
  • The Critical Absence: The most definitive feature of this molecule is the lack of a strong carbonyl (C=O) stretch at 1680–1700 cm

    
    .
    
    • Significance: If a strong peak exists here, the sample is likely the oxidized precursor (

      
      -PPP or 
      
      
      -PVP), not the ethanamine.
  • N-H Bending (Scissoring):

    • ~1600 cm

      
      :  A medium intensity band corresponding to the NH
      
      
      scissoring mode. This can overlap with aromatic ring breathing modes.
C. Fingerprint Region (1500 – 600 cm )
  • Aromatic Ring Modes:

    • 1495 cm

      
       & 1450 cm
      
      
      :
      Characteristic skeletal vibrations of the benzene ring.
  • C-N Stretching:

    • 1200 – 1000 cm

      
      :  Mixed modes involving the C-N bonds of the pyrrolidine and the ethyl chain.
      
  • Out-of-Plane (OOP) Bending:

    • 750 cm

      
       & 695 cm
      
      
      :
      Two strong bands confirming a monosubstituted benzene ring (5 adjacent hydrogens). This rules out ring-substituted analogs (e.g., 4-methyl or 3,4-methylenedioxy derivatives).

Comparative Performance Guide

This section compares the spectral "fingerprint" of the target against its most common confusion candidates.

Table 1: Spectral Distinction Matrix
Spectral FeatureTarget: (R)-

-phenyl-1-pyrrolidineethanamine
Alternative 1:

-PPP /

-PVP
(Ketones)
Alternative 2: PEP (1-(2-phenylethyl)pyrrolidine)
3300-3400 cm

Doublet (NH

)
(Free base)
Absent (No NH)Absent (No NH)
1680-1700 cm

Absent Very Strong (C=O) Absent
1580-1620 cm

Medium (NH

Scissor + Ar)
Weak (Ar only)Weak (Ar only)
2400-2800 cm

Broad Ammonium Band (in Salt)Broad Ammonium Band (in Salt)Broad Ammonium Band (in Salt)
Chiral Distinction None in standard IRNone in standard IRN/A (Achiral molecule)
Note on Enantiomeric Distinction

Standard FTIR cannot distinguish between the (R)- and (S)-enantiomers of

  • Solid State Exception: If the racemate forms a distinct crystal lattice (true racemate) vs. the pure enantiomer (conglomerate), slight shifts in the fingerprint region may occur.

  • Recommendation: To verify the (R)-configuration specifically, use Vibrational Circular Dichroism (VCD) or chiral HPLC. Do not rely on FTIR for enantiomeric purity.

References

  • National Institute of Standards and Technology (NIST). 1-Pyrrolidineethanamine - IR Spectrum (Analogue Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine (Compound Summary). National Library of Medicine. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs on Synthetic Cathinones and Metabolites.[Link]

Safety Operating Guide

Proper Disposal Procedures: (R)-alpha-phenyl-1-pyrrolidineethanamine

[1]

Executive Summary: Immediate Action Directive

Do not dispose of (R)-alpha-phenyl-1-pyrrolidineethanamine down the drain. This compound is a chiral organic amine intermediate. It poses significant aquatic toxicity, corrosivity, and potential biological activity risks. The only acceptable final disposal method is high-temperature incineration via a licensed hazardous waste vendor.

Immediate Handling Rule: Segregate as "Organic Alkali/Base" . Never mix with oxidizing acids (e.g., Nitric Acid) or active pharmaceutical ingredients (APIs) without compatibility testing.

Chemical Profile & Hazard Identification

Rationale: Effective disposal requires understanding the chemical's behavior under stress. As a Senior Scientist, you must treat this not just as "waste," but as a reactive chemical system.

This compound is a chiral building block, structurally related to phenethylamines and pyrrolidines. Its basicity and stereochemistry dictate its handling.

PropertyData / CharacteristicOperational Implication
Chemical Class Chiral Organic Amine (Base)Incompatible with acids, oxidizers, and acid chlorides.
Physical State Liquid (typically) or low-melting solidHigh mobility in spills; requires secondary containment.
Corrosivity High (

in solution)
DANGER: Causes severe skin burns and eye damage. Degrades standard plastics over time.
Flash Point

(Estimated)
Combustible but not highly flammable.
Toxicity Acute Oral/Dermal ToxicityAssume high biological activity due to chiral nature.
RCRA Code D002 (Corrosivity)Must be managed as hazardous waste.
Waste Segregation Protocol (The "Quarantine" Phase)

Scientific Integrity: Improper segregation is the leading cause of lab accidents. Amines are notorious for exothermic reactions with acids.

The Segregation Logic:

  • Stream C (Organic Bases): This is the primary stream.

  • Avoid Cross-Contamination: Do not place in "General Organic Solvents" if that stream contains acidic byproducts (e.g., acetic acid, HCl traces).

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers (aluminum) which can react with strong bases.

Visualization: Waste Stream Decision Tree

WasteSegregationStartWaste Generation:This compoundCheckpHCheck pH / Chemical NatureStart->CheckpHIsMixedIs it mixed with other chemicals?CheckpH->IsMixedAcidMixMixed with Acids?IsMixed->AcidMixYesOxidizerMixMixed with Oxidizers?IsMixed->OxidizerMixYesPurePure / Solvent SolutionIsMixed->PureNoNeutralizeCAUTION: Exothermic RiskNeutralize slowly before disposalAcidMix->NeutralizeExplosionSTOP: Potential Explosive(N-Oxides/Fulminates)OxidizerMix->ExplosionStreamCStream C: Organic Bases(Blue Label)Pure->StreamCNeutralize->StreamC

Figure 1: Decision logic for segregating amine waste to prevent incompatible reactions.

Operational Disposal Procedures
Method A: Commercial Incineration (Primary Protocol)

This is the standard for pharmaceutical intermediates to ensure complete destruction of the chiral center and ring structure.

  • Accumulation: Collect in a dedicated HDPE carboy labeled "Hazardous Waste - Organic Alkali - Toxic."

  • Labeling: Explicitly write the full chemical name. Do not use abbreviations like "APPE." List hazards: "Corrosive," "Toxic."[1][2][3]

  • Hand-off: Schedule pickup with your licensed hazardous waste vendor (e.g., Veolia, Clean Harbors, Triumvirate).

  • Manifesting: Ensure the waste profile lists "Amines, liquid, corrosive, n.o.s." (UN 2735 or similar).

Method B: In-Lab Chemical Deactivation (Small Scale < 50mL)

Use this only if immediate destruction is required to prevent diversion or if storage space is compromised.

Principle: Convert the volatile free base into a non-volatile, water-soluble salt (hydrochloride or sulfate), significantly reducing vapor pressure and skin permeability.

Protocol:

  • PPE: Fume hood, butyl rubber gloves, splash goggles, face shield.

  • Dilution: Dissolve the amine waste in 10 parts water or ethanol.

  • Acidification:

    • Place the beaker in an ice bath (reaction is exothermic).

    • Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring.

    • Monitor pH until it reaches neutral (pH 6-8) or slightly acidic.

  • Result: You have now generated a solution of this compound hydrochloride.

  • Disposal: This solution is still hazardous chemical waste (toxic), but it is no longer corrosive or volatile. Label as "Aqueous Organic Amine Salts" and ship for incineration.

Emergency Response: Spill Protocol

Trustworthiness: A protocol is useless if it fails under pressure. This workflow is designed for high-stress scenarios.

Visualization: Spill Response Workflow

SpillResponseAssess1. Assess Volume & ThreatEvacuateEvacuate AreaAssess->Evacuate> 100mL or FumesPPE2. Don PPE:Resp Protection + Butyl GlovesAssess->PPE< 100mLContain3. Containment:Use Absorbent BoomsPPE->ContainNeutralize4. Neutralize:Apply Citric Acid/Spill KitContain->NeutralizeCollect5. Collect:Scoop into HazBagNeutralize->CollectClean6. Decontaminate Surface(Soap + Water)Collect->Clean

Figure 2: Step-by-step response for amine spills. Note that neutralization is critical before collection.

Detailed Spill Steps:

  • Ventilation: Immediately open fume hoods and close lab doors.

  • Absorbent: Do NOT use paper towels (combustible). Use vermiculite, clay, or a commercial "Base Neutralizing" spill kit (usually contains citric acid).

  • Decontamination: After collecting the solid waste, wipe the area with a dilute surfactant (soap) solution. Do not use bleach (hypochlorite), as it can react with amines to form toxic chloramines.

Regulatory Compliance & References

Compliance Checklist:

  • EPA RCRA: Classified generally under D002 (Corrosivity) if pH > 12.5. If the flashpoint is < 60°C (unlikely for this amine but possible in solvent), it is D001 .

  • TSCA: Ensure the chemical is listed on your facility's inventory.

  • Diversion Control: While not a Schedule I drug, pyrrolidine derivatives are often scrutinized as precursors. Irreversible destruction (incineration) is the only method that satisfies "precursor control" best practices.

References:

  • National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.